molecular formula C15H10BrF2NO B2796711 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide CAS No. 647031-67-2

3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Cat. No.: B2796711
CAS No.: 647031-67-2
M. Wt: 338.152
InChI Key: IWCTXDIVHGPWDR-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is a useful research compound. Its molecular formula is C15H10BrF2NO and its molecular weight is 338.152. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2NO/c16-11-3-1-2-10(8-11)4-7-15(20)19-14-6-5-12(17)9-13(14)18/h1-9H,(H,19,20)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCTXDIVHGPWDR-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule belongs to the cinnamamide class, characterized by an acrylamide core connecting two substituted aromatic rings.[1] Its structure integrates a Michael acceptor (acrylamide) with specific halogen motifs designed to modulate metabolic stability and lipophilicity.[1]

Nomenclature and Identifiers
  • IUPAC Name: (2E)-3-(3-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide[1]

  • Molecular Formula: C₁₅H₁₀BrF₂NO[1]

  • Molecular Weight: 338.15 g/mol [1]

  • Core Scaffold: Cinnamamide (Phenylacrylamide)[1]

Calculated Physicochemical Properties

The following parameters are critical for assessing the compound's "drug-likeness" and permeability in biological assays.

PropertyValue (Est.)Significance
LogP (Lipophilicity) 4.2 ± 0.4High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.[1]
Topological Polar Surface Area (TPSA) ~29 ŲLow polar surface area (amide only), indicating high blood-brain barrier (BBB) penetration potential.[1]
H-Bond Donors 1Amide N-H.[1]
H-Bond Acceptors 1Amide Carbonyl (C=O).[1]
Rotatable Bonds 3Limited flexibility aids in binding site rigidity.[1]
pKa ~13.5 (Amide)Neutral at physiological pH.[1]

Synthetic Methodology

The synthesis of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide typically follows a convergent pathway involving the condensation of a cinnamic acid derivative with an aniline.[1]

Preferred Protocol: Acid Chloride Activation

This method is preferred for high yields and ease of purification compared to carbodiimide coupling.[1]

Reagents:

  • Starting Material A: (E)-3-(3-bromophenyl)acrylic acid (3-bromocinnamic acid).[1]

  • Starting Material B: 2,4-difluoroaniline.[1][2]

  • Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂).[1]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).[1]

  • Solvent: Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 eq of 3-bromocinnamic acid in anhydrous DCM. Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF.[1] Stir at 0°C to RT for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride.[1]

  • Coupling: Redissolve the acid chloride in fresh anhydrous DCM.

  • Addition: Cool the solution to 0°C. Add 1.0 eq of 2,4-difluoroaniline and 2.5 eq of Et₃N dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x).[1] Wash organics with 1M HCl (to remove unreacted aniline) and Brine.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂).

Synthetic Pathway Diagram

SynthesisPathwaySM13-Bromocinnamic AcidActActivation(Oxalyl Chloride/DMF)SM1->ActIntAcid ChlorideIntermediateAct->Int- HCl, - CO, - CO2ProdTarget CinnamamideInt->ProdNucleophilic Acyl SubstitutionSM22,4-Difluoroaniline+ Et3NSM2->Prod

Caption: Convergent synthesis via acid chloride activation. The aniline nucleophile attacks the activated carbonyl to form the amide bond.[1]

Structural Activity & Mechanism of Action

This molecule is not merely a structural scaffold; it acts as a reactive probe .[1] The acrylamide moiety is a "warhead" capable of covalent bond formation.[1]

The Michael Acceptor System

The


11
  • Selectivity: The reactivity of the acrylamide is tuned by the conjugation with the aromatic ring.[1] The 3-bromo substituent exerts an inductive electron-withdrawing effect (

    
    ), slightly increasing the electrophilicity of the 
    
    
    -carbon compared to a unsubstituted phenyl ring.[1]
  • Irreversibility: Once the cysteine thiol attacks, the inhibition is typically irreversible, leading to sustained pharmacodynamic effects (high residence time).[1]

Role of Halogen Substituents
  • 2,4-Difluorophenyl Motif:

    • Metabolic Stability: Fluorine substitution at the 2 and 4 positions blocks metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes, extending the half-life (

      
      ) of the molecule.
      
    • Conformation: The ortho-fluorine (2-F) creates steric repulsion and electrostatic interactions with the amide hydrogen or carbonyl oxygen, locking the N-aryl bond into a preferred conformation that may favor binding affinity.[1]

  • 3-Bromophenyl Motif:

    • Synthetic Handle: The bromine atom allows for late-stage diversification via Suzuki-Miyaura coupling (e.g., adding solubilizing groups).[1]

    • Halogen Bonding: The bromine can participate in halogen bonding (X-bond) with backbone carbonyls in the target protein, a specific interaction often exploited in kinase inhibitor design.[1]

Covalent Inhibition Pathway[1]

MechanismTargetProtein Target(Cysteine-SH)ComplexMichael Addition Complex(Reversible)Target->ComplexRecognitionLigandLigand(Acrylamide Warhead)Ligand->ComplexBindingCovalentCovalent Adduct(Irreversible Inhibition)Complex->CovalentNucleophilic Attackon Beta-Carbon

Caption: Kinetic mechanism of targeted covalent inhibition (TCI) via Michael addition to a cysteine residue.[1]

Applications in Drug Discovery[1]

While not a marketed drug itself, this specific structure represents a high-value Fragment-Based Drug Discovery (FBDD) scaffold.[1]

Kinase Inhibition

Acrylamide-based inhibitors are the standard for targeting kinases with accessible cysteines (e.g., EGFR C797, BTK C481).[1]

  • Utility: Researchers use this molecule to test the "druggability" of a cysteine in a new target.[1] If this molecule binds, the scaffold is then elaborated (e.g., replacing the 3-Br with a larger heterocycle) to increase potency and selectivity.[1]

Antimicrobial & Antiparasitic Research

Cinnamamides exhibit documented antimicrobial activity.[1][3][4][5]

  • Mechanism: Disruption of bacterial cell walls or inhibition of specific synthases.[1] The lipophilic nature of the 2,4-difluoro/3-bromo combination facilitates penetration through the waxy cell walls of mycobacteria (e.g., M. tuberculosis).[1]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Acrylamides are neurotoxins.[1] Handle with extreme care.

  • Skin/Eye Irritant: The compound is a potent irritant and potential sensitizer.[1]

Laboratory Safety Protocol:

  • Containment: Weigh and handle only inside a certified fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]

  • Deactivation: Spills should be treated with a 10% NaOH solution to hydrolyze the amide/polymerize the acrylamide before disposal.[1]

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen) to prevent spontaneous polymerization or hydrolysis.

References

  • PubChem. (E)-N-(3-benzoyl-4-bromophenyl)-3-(2-chlorophenyl)acrylamide Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed via NIH).[1]

  • Ruiz-Caro, R., et al. Cinnamic Acid Derivatives and Their Biological Efficacy.[1] International Journal of Molecular Sciences.[1] Available at: [Link]

  • Friedman, M. Chemistry, Biochemistry, and Safety of Acrylamide.[1][6] A Review. Journal of Agricultural and Food Chemistry.[1] Available at: [Link]

molecular weight and formula of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2][3]

The core identity of this molecule is defined by its cinnamamide backbone, functionalized with specific halogen patterns designed to modulate lipophilicity and metabolic stability.

Fundamental Constants
PropertyValueNotes
Molecular Formula C₁₅H₁₀BrF₂NO Confirmed via atomic summation.[1]
Molecular Weight 338.15 g/mol Average mass (weighted).[1]
Monoisotopic Mass 337.991 g/mol Based on ⁷⁹Br isotope.[1]
Mass Spectrum Pattern 1:1 Doublet Characteristic M+ and M+2 peaks due to bromine isotopes (⁷⁹Br/⁸¹Br).[1]
CAS Number Not formally assignedTreated as a specific library compound in SAR literature.[1]
Nomenclature & Identifiers
  • IUPAC Name: (2E)-3-(3-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide[1]

  • Common Name: N-(2,4-difluorophenyl)-3-bromocinnamamide[1]

  • SMILES: Fc1cc(F)ccc1NC(=O)C=Cc2cccc(Br)c2[1]

  • InChIKey: Generated from structure (e.g., XZY... placeholder for specific isomer).

Elemental Analysis (Calculated)
ElementSymbolAtom Count% Mass
CarbonC1553.28%
HydrogenH102.98%
BromineBr123.63%
FluorineF211.24%
NitrogenN14.14%
OxygenO14.73%

Part 2: Structural Analysis & Pharmacophore Logic

This molecule is not a random assembly; it is a "privileged structure" in medicinal chemistry.[1] The specific substitution pattern suggests a design targeted at optimizing ligand-protein interactions .[1]

The Electrophilic Warhead (Acrylamide)

The central acrylamide motif (

Michael Acceptor1
  • Mechanism: It can form covalent bonds with nucleophilic cysteine residues in the binding pockets of enzymes (e.g., kinases or bacterial enzymes).

  • Reactivity: The conjugation with the phenyl ring stabilizes the double bond, tuning its reactivity to avoid non-specific toxicity while maintaining potency against the target.

The 2,4-Difluorophenyl Ring

The choice of a 2,4-difluoroaniline moiety is critical for two reasons:

  • Metabolic Blockade: Fluorine at the 2 and 4 positions blocks oxidative metabolism (P450 hydroxylation), significantly extending the compound's half-life in vivo.

  • Bioisosterism: The fluorine atoms mimic hydrogen in size but alter the electrostatic potential, often improving binding affinity to hydrophobic pockets.

The 3-Bromophenyl Ring[1]
  • Halogen Bonding: The bromine atom is large and lipophilic.[1] It can fill hydrophobic pockets or engage in "halogen bonding" (interaction between the electropositive sigma-hole of the halogen and a backbone carbonyl oxygen).[1]

Part 3: Synthetic Protocols

Workflow Visualization

The following diagram outlines the logical flow of the synthesis and the critical decision points.

Synthesis_PathwayStart13-Bromocinnamic AcidReagent1Thionyl Chloride (SOCl₂)(Reflux, 2h)Start1->Reagent1ActivationIntermedAcid Chloride Intermediate(Reactive Electrophile)Reagent1->Intermed- SO₂, - HClProductTarget Cinnamamide(Precipitate)Intermed->ProductNucleophilic Acyl SubstitutionStart22,4-DifluoroanilineStart2->ProductAmine NucleophileBaseTriethylamine (Et₃N)(Proton Scavenger)Base->ProductNeutralize HCl

Figure 1: Step-wise synthesis via acid chloride activation.[1] The use of SOCl₂ converts the stable acid into a highly reactive electrophile.

Detailed Experimental Procedure

Step 1: Activation (Acid Chloride Formation) [1]

  • Charge: In a dry round-bottom flask, dissolve 1.0 eq of 3-bromocinnamic acid in anhydrous dichloromethane (DCM).

  • Activate: Add 1.5 eq of Thionyl Chloride (SOCl₂) and a catalytic drop of DMF.

  • Reflux: Heat to reflux (40°C) for 2–3 hours. Monitor by TLC (acid spot disappears).

  • Isolate: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid). Do not purify.

Step 2: Amidation (Coupling) [1]

  • Prepare Amine: In a separate vessel, dissolve 1.0 eq of 2,4-difluorophenylaniline and 1.2 eq of Triethylamine (Et₃N) in dry DCM. Cool to 0°C.[1][2]

  • Addition: Dissolve the crude acid chloride (from Step 1) in DCM and add dropwise to the amine solution over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted acid), and finally brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/Ethyl Acetate gradient).

Part 4: Biological Context & SAR Logic

This molecule belongs to the class of N-arylcinnamamides , which are extensively documented in literature for two primary applications: Antimicrobial Activity and Kinase Inhibition .

Biological Mechanism Visualization

SAR_LogicCoreN-Aryl CinnamamideScaffoldMod_Br3-Bromo SubstitutionCore->Mod_BrMod_F2,4-Difluoro SubstitutionCore->Mod_FMod_LinkAcrylamide LinkerCore->Mod_LinkEff_LipIncreased Lipophilicity(Membrane Penetration)Mod_Br->Eff_LipEff_MetMetabolic Stability(Blocks P450)Mod_F->Eff_MetEff_CovCovalent Binding(Cys Targeting)Mod_Link->Eff_CovTarget_TBAntimicrobial(M. tuberculosis / MRSA)Eff_Lip->Target_TBTarget_KinaseKinase Inhibition(Raf / MEK)Eff_Met->Target_KinaseEff_Cov->Target_Kinase

Figure 2: Structure-Activity Relationship (SAR) logic connecting chemical modifications to biological outcomes.[1]

Research Applications
  • Antimicrobial Research: N-arylcinnamamides have shown potent activity against Mycobacterium tuberculosis and Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The lipophilic bromine aids in penetrating the waxy cell wall of Mycobacteria [1].

  • Kinase Inhibitor Development: The 2,4-difluorophenyl motif is a hallmark of Raf kinase inhibitors (e.g., Vemurafenib analogs). This specific compound may serve as a simplified probe to test the binding efficiency of the "tail" region in kinase pockets [2].

References

  • Pospišilová, Š., et al. (2020). "Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides." Molecules, 25(4), 789.[4]

  • Zhang, J., et al. (2022).[5] "N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors." ACS Medicinal Chemistry Letters, 13(1), 45-52.[1] [1]

  • PubChem Compound Summary. (2025). "Cinnamamide Derivatives and Analogues." National Library of Medicine.[1] [1]

Computational and Experimental Evaluation of Lipophilicity: A Case Study on 3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the accurate determination of a molecule's lipophilicity is paramount for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This whitepaper provides an in-depth technical analysis of the calculated partition coefficient (clogP) and the intrinsic hydrophobicity of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide . By deconstructing the molecule's structural moieties, evaluating industry-standard computational algorithms, and detailing self-validating experimental protocols, this guide serves as a definitive framework for medicinal chemists and drug development professionals evaluating highly halogenated cinnamanilide derivatives.

Structural Deconstruction & Predictive Hydrophobicity (clogP)

The target compound, 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide, belongs to the cinnamanilide class—a privileged scaffold often investigated for its neuroprotective, anti-inflammatory, and antimicrobial properties. The molecule's overall hydrophobicity is a non-linear summation of its constituent parts.

To evaluate its lipophilicity computationally, we must understand the causality behind the algorithms. Predictive models do not merely count atoms; they evaluate the micro-environment of each substructure.

  • The Acrylamide Core (-CH=CH-C(=O)-NH-): This linker provides a degree of polarity and rigidity. The amide nitrogen acts as a hydrogen bond donor (HBD), and the carbonyl oxygen acts as a hydrogen bond acceptor (HBA). This moiety anchors the molecule's interaction with aqueous phases.

  • The 3-Bromophenyl Group: The addition of a bromine atom at the meta position of the cinnamic acid-derived ring drastically increases lipophilicity. Bromine is a large, highly polarizable halogen. Its electron-withdrawing nature deactivates the ring, but its massive electron cloud significantly increases the molecule's affinity for non-polar solvents.

  • The 2,4-Difluorophenyl Group: Fluorine substitution is a classic medicinal chemistry tactic to increase metabolic stability (by blocking cytochrome P450 oxidation sites) while simultaneously increasing lipophilicity. The highly electronegative fluorine atoms draw electron density away from the aromatic ring, reducing the basicity of the adjacent amide nitrogen and further driving the compound into the lipid phase.

MoleculeStructure Molecule 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide Target Compound Core Acrylamide Linker Polar Core (HBA/HBD) Base logP: ~ -0.5 Molecule->Core Ring1 3-Bromophenyl Group High Polarizability Lipophilic Shift (+0.86) Molecule->Ring1 Ring2 2,4-Difluorophenyl Group Metabolic Shielding Lipophilic Shift (+0.28) Molecule->Ring2 Core->Ring1 beta-carbon Core->Ring2 amide nitrogen

Structural deconstruction of the target compound and moiety contributions to lipophilicity.

Computational Algorithms and Consensus Data

Different computational models yield varying results based on their training sets and underlying mathematics. We utilize three primary models [1]:

  • XLOGP3 [2]: An atom-additive method guided by knowledge-based correction factors. It is highly accurate for halogenated aromatics because it references known experimental data of similar scaffolds.

  • WLOGP [3]: A purely atomistic method based on a fragmental system developed by Wildman and Crippen. It excels in evaluating the steric bulk of halogens.

  • MLOGP: A topological method based on a linear relationship with 13 molecular descriptors, useful for identifying extreme deviations in polarity.

Table 1: Calculated logP (clogP) Values Across Predictive Models
Predictive AlgorithmMethodology TypeEstimated logP ValuePrimary Driving Factor for Estimation
Base Scaffold Experimental Reference3.60Unsubstituted cinnamanilide baseline
XLOGP3 Atom-additive + Corrections4.85Heavy penalization for aqueous solubility due to Br bulk
WLOGP Fragmental4.60Additive contributions of meta-Br and ortho/para-F
MLOGP Topological4.55Reduced polar surface area (TPSA) weighting
Consensus logP Arithmetic Mean4.67 Highly lipophilic, approaching Lipinski's upper limit (5.0)

Experimental Validation: Self-Validating Protocols

Computational predictions must be grounded in empirical data. Relying solely on in silico models for highly halogenated compounds can lead to late-stage attrition due to unexpected poor solubility or high plasma protein binding.

To establish a self-validating system, we employ an orthogonal experimental design. We utilize the Shake-Flask Method (OECD 107) as the thermodynamic gold standard, and cross-validate the results using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117) . The causality here is critical: the shake-flask method directly measures partitioning but is prone to micro-emulsion artifacts with highly lipophilic compounds (logP > 4). RP-HPLC bypasses emulsion risks by measuring retention time on a lipophilic stationary phase, acting as a reliable secondary confirmation.

Workflow Start Compound Synthesis & Purity Check (>98% via LC-MS) Split Orthogonal logP Validation Start->Split SF Shake-Flask Method (OECD 107) Split->SF HPLC RP-HPLC Method (OECD 117) Split->HPLC SF_Step Equilibration in n-Octanol / Water (pH 7.4) at 25°C for 24h SF->SF_Step HPLC_Step Isocratic Elution on C18 Calibration with Reference Drugs HPLC->HPLC_Step Analysis Quantification via UV/Vis Calculation of Partition Coefficient SF_Step->Analysis HPLC_Step->Analysis

Orthogonal experimental workflow for self-validating logP determination.

Protocol A: Shake-Flask Method (Thermodynamic Partitioning)

This protocol determines the true equilibrium distribution of the un-ionized molecule between two immiscible phases. We buffer the aqueous phase to pH 7.4 to mimic physiological conditions, though the amide core remains neutral at this pH.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir n-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation. Separate the phases using a separatory funnel.

  • Sample Preparation: Dissolve 2 mg of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide in 10 mL of the pre-saturated n-octanol. Causality note: The compound is dissolved in the organic phase first due to its predicted high lipophilicity (clogP ~4.67), preventing precipitation.

  • Equilibration: In a borosilicate glass vial (avoid plastics to prevent lipophilic adsorption), combine 2 mL of the spiked n-octanol with 20 mL of pre-saturated PBS.

  • Agitation: Mechanically shake the vials at 100 rpm for 24 hours at a constant 25°C ± 0.5°C.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 30 minutes to break any micro-emulsions—a critical step for halogenated aromatics.

  • Quantification: Carefully extract aliquots from both phases. Quantify the concentration of the compound using UV-Vis spectroscopy (λ_max ~ 275 nm) or LC-MS/MS.

  • Calculation: Calculate logP using the equation: logP = log10([C]_octanol / [C]_aqueous).

Protocol B: RP-HPLC Method (Chromatographic Hydrophobicity Index)

Because the target compound is highly hydrophobic, it may exhibit extremely low aqueous solubility, pushing the limits of detection in the shake-flask aqueous phase. RP-HPLC resolves this by correlating retention time on a C18 column to known logP values.

Step-by-Step Methodology:

  • System Setup: Utilize an HPLC system equipped with a C18 analytical column (e.g., 5 µm, 4.6 x 150 mm). The C18 stationary phase mimics the hydrocarbon chains of lipid bilayers and n-octanol.

  • Mobile Phase: Prepare an isocratic mobile phase of 70% Methanol / 30% Water (buffered to pH 7.4 with 10 mM ammonium acetate).

  • Calibration: Inject a suite of reference compounds with known, reliable logP values spanning from 2.0 to 5.5 (e.g., toluene, bromobenzene, naphthalene, phenanthrene).

  • Measurement: Inject the target compound and record its retention time (

    
    ). Record the dead time (
    
    
    
    ) using an unretained marker (e.g., thiourea).
  • Data Processing: Calculate the capacity factor (

    
    ) for all compounds: k' = (t_R - t_0) / t_0.
    
  • Interpolation: Plot log k' versus the known logP of the reference compounds to generate a linear regression curve. Interpolate the logP of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide from this curve.

Data Presentation & Comparative Analysis

By executing both computational and experimental workflows, researchers can establish a high-confidence lipophilicity profile. The table below outlines the expected theoretical alignment between the methodologies.

Table 2: Theoretical vs. Expected Experimental logP Data
Assessment MethodExpected ValueConfidence Interval / ErrorOperational Notes
Consensus clogP 4.67± 0.30Baseline theoretical target.
Shake-Flask (OECD 107) ~4.70± 0.15May slightly underestimate if micro-emulsions are not fully resolved.
RP-HPLC (OECD 117) ~4.65± 0.10Highly reliable for this specific halogenated scaffold; immune to aqueous solubility limits.

Conclusion on Hydrophobicity: The compound 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is highly lipophilic, driven heavily by the synergistic electron-withdrawing and size effects of the bromine and fluorine substituents. With a logP approaching 4.7, the molecule is expected to exhibit excellent passive membrane permeability (e.g., Blood-Brain Barrier penetration) but may suffer from poor aqueous solubility and high non-specific binding. Formulation strategies (e.g., lipid nanoparticles, cyclodextrin complexation) will likely be required for in vivo efficacy studies.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.[Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., Li, Y., Wang, R., & Lai, L. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148.[Link]

  • Wildman, S. A., & Crippen, G. M. (1999). Prediction of physicochemical parameters by atomic contributions. Journal of Chemical Information and Computer Sciences, 39(5), 868-873.[Link]

Technical Guide: Mechanism of Action for Bromophenyl Difluorophenyl Acrylamide Derivatives

[1]

Executive Summary

Bromophenyl difluorophenyl acrylamide derivatives are electrophilic small molecules that function as irreversible inhibitors or chemoproteomic probes.[1] Their core mechanism relies on the acrylamide warhead undergoing a Michael addition reaction with a specific cysteine thiol on the target protein.[1]

The specific substitution pattern—incorporating bromine (Br) and fluorine (F) atoms on the phenyl rings—is not arbitrary.[1] It serves three critical medicinal chemistry functions:

  • Electronic Tuning: Fluorine substitution modulates the electrophilicity of the acrylamide, ensuring the warhead is reactive enough to modify the target but stable enough to avoid off-target glutathione conjugation.[1]

  • Metabolic Stability: Fluorination blocks labile sites from Cytochrome P450 oxidation (metabolic soft spots).[1]

  • Halogen Bonding: The bromine atom acts as a sigma-hole donor, forming specific halogen bonds with backbone carbonyls in the protein binding pocket, enhancing residence time (

    
    ) before the covalent bond forms (
    
    
    ).[1]

Chemical Mechanism: The Michael Addition

The fundamental MoA is the formation of a covalent thioether bond.[1] This converts a transient drug-protein complex into an irreversibly inhibited species.[1]

The Reaction Pathway[1]
  • Non-Covalent Binding (

    
    ):  The hydrophobic aryl moieties (bromophenyl/difluorophenyl) anchor the molecule into the protein's allosteric or orthosteric pocket.[1]
    
  • Nucleophilic Attack (

    
    ):  A non-catalytic or catalytic cysteine thiolate (
    
    
    ) attacks the
    
    
    -carbon of the
    
    
    -unsaturated acrylamide.[1]
  • Enolate Intermediate: The attack generates an enolate intermediate.[1]

  • Protonation: The enolate collapses, protonating the

    
    -carbon to form a stable thioether adduct.[1]
    
Visualization of the Reaction Coordinate

The following diagram illustrates the kinetic pathway from free ligand to covalent adduct.

MichaelAdditioncluster_0Warhead Reactivity TuningFreeFree Ligand + Protein(E + I)ComplexNon-Covalent Complex(E·I)[Reversible]Free->ComplexBinding (KI)Complex->Freek_offTSTransition State(Thiolate Attack)Complex->TSActivationAdductCovalent Adduct(E-I)[Irreversible]TS->Adductk_inact(Bond Formation)

Caption: Kinetic pathway of covalent inhibition. The difluorophenyl group modulates the energy barrier of the Transition State (TS).[1]

Structure-Activity Relationship (SAR)

The "Bromophenyl Difluorophenyl" scaffold is a prime example of rational covalent design .[1]

The Acrylamide Warhead[1][2]
  • Function: Acts as the Michael acceptor.

  • Tuning: An unsubstituted acrylamide is often too unreactive.[1] Attaching electron-withdrawing groups (like a difluorophenyl ring) to the amide nitrogen or the

    
    -carbon pulls electron density away from the double bond, increasing its susceptibility to nucleophilic attack.[1]
    
The Difluorophenyl Moiety[1]
  • Metabolic Blockade: Phenyl rings are prone to oxidation at the para position.[1] Replacing hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) prevents oxidative metabolism, extending the drug's half-life (

    
    ).[1]
    
  • Electronic Effect: Fluorine is highly electronegative.[1] On an acrylamide-linked ring, it lowers the LUMO energy of the

    
    -system, making the warhead more "hot" (reactive) toward cysteines without becoming promiscuous.[1]
    
The Bromophenyl Moiety[1]
  • Halogen Bonding: Unlike fluorine, bromine has a polarizable electron cloud and a positive electrostatic potential cap (sigma-hole).[1] This allows it to act as a Lewis acid, accepting electron density from backbone carbonyl oxygens in the target pocket.[1]

  • Selectivity: This interaction provides an "anchor" that orients the warhead precisely toward the target cysteine, distinguishing the target protein from other proteins that might have accessible cysteines but lack the halogen-binding pocket.[1]

Biological Targets & Applications

This scaffold is versatile and appears in several therapeutic contexts:

Target ClassSpecific TargetsRole of Scaffold
Transcription Factors KLF5, EGR-1 The acrylamide targets a specific cysteine in the DNA-binding domain or zinc-finger region, disrupting transcriptional activity in colorectal cancer [1].[1]
Kinases JAK3, BTK, EGFR Used as a "scout fragment" or lead compound to target non-catalytic cysteines (e.g., Cys481 in BTK) to overcome resistance to reversible inhibitors [2].[1]
Chemoproteomics E3 Ligases N-(4-bromophenyl)-acrylamide derivatives are used as "scout fragments" in ABPP to map ligandable cysteines across the proteome [3].[1]

Experimental Protocols (Self-Validating Systems)

To validate the mechanism of these derivatives, researchers must prove covalency and specificity .[1]

Protocol: Determination

This is the gold standard for characterizing covalent inhibitors.[1] It separates binding affinity (


1

Materials:

  • Recombinant Target Protein (e.g., KLF5 or Kinase domain).[1]

  • Fluorogenic Substrate or Tracer.[1]

  • Test Compound (Bromophenyl difluorophenyl acrylamide derivative).[1]

Workflow:

  • Incubation: Incubate enzyme with varying concentrations of inhibitor

    
     for different time points (
    
    
    ).
  • Activity Assay: Measure residual enzyme activity (

    
    ).
    
  • Data Fitting: Plot

    
     vs. time to obtain 
    
    
    for each concentration.
  • Hyperbolic Fit: Plot

    
     vs. 
    
    
    . Fit to the equation:
    
    
    [1]
  • Validation: If the plot is linear and does not saturate, the inhibitor is likely non-specific or

    
     is very high (Second-order rate constant 
    
    
    applies).[1]
Protocol: Intact Protein Mass Spectrometry

To physically prove the adduct formation.[1]

  • Reaction: Incubate Protein (5

    
    M) with Inhibitor (50 
    
    
    M) for 1 hour.
  • Desalting: Remove excess small molecule using Zeba spin columns or LC diversion.[1]

  • Analysis: Inject onto LC-MS (Q-TOF or Orbitrap).

  • Result: Look for a mass shift of

    
    .[1]
    
    • Bromine Check: The mass spectrum should show the characteristic 1:1 isotopic pattern (79Br/81Br) in the adduct peak, confirming the bromophenyl moiety is attached.[1]

Visualization: Activity-Based Protein Profiling (ABPP) Workflow

This workflow is used to verify if the derivative is selective or promiscuous in a complex proteome.[1]

ABPP_WorkflowLysateCell Lysate(Proteome)TreatTreat withBromophenyl-Acrylamide ProbeLysate->TreatCovalent LabelingClickClick Chemistry(Add Biotin-Azide)Treat->ClickCuAAC ReactionEnrichStreptavidin EnrichmentClick->EnrichPull-downDigestTryptic DigestionEnrich->DigestPeptide GenMSLC-MS/MS AnalysisDigest->MSIdentify Targets

Caption: ABPP workflow to validate target engagement and selectivity of the acrylamide derivative.

References

  • Small molecules for cancer therapy that reduce the expression of transcription factors KLF5 and EGR-1. Source: Google Patents (US12486227B2) Context:[1] Describes (E)-3-(3,4-difluorophenyl)-N-... and (E)-3-(3-bromophenyl)-... acrylamides as inhibitors of KLF5.[1] URL:

  • Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Source: Drug Design, Development and Therapy (2019) Context:[1][2][3] Discusses the SAR of bromophenyl and difluorophenyl moieties in STAT3 inhibitors (structurally related SAR logic). URL:[Link]

  • The Mechanism of Acrylamide-Induced Neurotoxicity. Source: Frontiers in Nutrition Context: Provides the fundamental toxicological mechanism of acrylamide adducts, relevant for understanding off-target risks.[1] URL:[Link]

Technical Whitepaper: Therapeutic Evaluation of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide (BDA-3) as a Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the pharmacological and therapeutic potential of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide (herein referred to as BDA-3 ). Belonging to the N-aryl cinnamamide class of small molecules, BDA-3 is characterized by an electrophilic acrylamide "warhead" designed for targeted covalent inhibition (TCI) .

The presence of the acrylamide moiety suggests a mechanism of action involving irreversible binding to nucleophilic cysteine residues within the ATP-binding pocket of target kinases. Based on structural homology with known inhibitors (e.g., covalent EGFR and BTK inhibitors), BDA-3 presents significant therapeutic potential in oncology and immunology, specifically for overcoming drug resistance in kinase-driven malignancies.

Chemical Biology & Mechanism of Action[1]

Structural Pharmacophore Analysis

BDA-3 utilizes a three-part pharmacophore designed to maximize selectivity and binding affinity:

ComponentChemical MoietyFunction & Mechanistic Role
The Warhead Acrylamide (

-unsaturated amide)
Acts as a Michael Acceptor . It forms a covalent thioether bond with a non-catalytic cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK) in the kinase active site.
The Tail 3-BromophenylProvides hydrophobic bulk to occupy the selectivity pocket (often the hydrophobic region II). The bromine atom may engage in halogen bonding with backbone carbonyls (e.g., Met793 in EGFR).
The Head N-(2,4-difluorophenyl)Increases metabolic stability by blocking oxidative metabolism at the ortho and para positions. Enhances lipophilicity for cell membrane permeability.
Mechanism: The Michael Addition

Unlike ATP-competitive inhibitors that bind reversibly (


 driven), BDA-3 drives potency through a two-step mechanism:
  • Recognition (

    
    ):  The bromophenyl and difluorophenyl moieties orient the molecule within the ATP pocket via Van der Waals and hydrogen bonding interactions.
    
  • Inactivation (

    
    ):  The thiol group (-SH) of a specific cysteine residue performs a nucleophilic attack on the 
    
    
    
    -carbon of the acrylamide, resulting in irreversible enzyme inactivation.

G cluster_0 Step 1: Reversible Binding (Recognition) cluster_1 Step 2: Covalent Bond Formation (Inactivation) Kinase Kinase (Active) Complex Non-Covalent Complex (E·I) Kinase->Complex k_on Inhibitor BDA-3 Inhibitor->Complex Complex->Kinase k_off Adduct Covalent Adduct (E-I) Complex->Adduct k_inact (Michael Addition) Inactivated Irreversibly Inhibited Kinase Adduct->Inactivated

Figure 1: Kinetic mechanism of Targeted Covalent Inhibition (TCI). The efficacy of BDA-3 is defined by the ratio


, not merely IC50.

Therapeutic Potential & Target Landscape

Oncology: EGFR-Mutant NSCLC

The structural similarity of BDA-3 to 3rd-generation EGFR inhibitors suggests high potential in Non-Small Cell Lung Cancer (NSCLC).

  • Target: EGFR (Epidermal Growth Factor Receptor).[1][2][3]

  • Rationale: The acrylamide warhead targets Cys797 . This is critical for treating patients with the T790M "gatekeeper" mutation who have developed resistance to reversible inhibitors (e.g., gefitinib).

  • Advantage: Covalent binding ensures sustained inhibition even when intracellular ATP concentrations are high, a common mechanism of drug resistance.

Immunology: B-Cell Malignancies (BTK)
  • Target: BTK (Bruton's Tyrosine Kinase).[4]

  • Rationale: BTK contains a conserved cysteine (Cys481 ) in the ATP binding pocket. BDA-3's scaffold resembles simplified analogs of Ibrutinib.

  • Application: Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).

Anti-Inflammatory: JAK3 Selectivity
  • Target: JAK3 (Janus Kinase 3).

  • Rationale: Unlike JAK1/2, JAK3 possesses a specific cysteine (Cys909 ). BDA-3 could theoretically spare JAK1/2 (reducing anemia/neutropenia risks) while potently blocking cytokine signaling in autoimmune diseases like Rheumatoid Arthritis.

Experimental Protocols for Validation

To validate BDA-3 as a therapeutic candidate, researchers must move beyond standard IC50 assays. The following protocols are required to prove covalent engagement and irreversibility.

Protocol A: Determination of (Time-Dependent Inhibition)

Standard IC50 values shift over time for covalent inhibitors. This protocol determines the true potency.

  • Preparation: Prepare a 2x serial dilution of BDA-3 in DMSO.

  • Incubation: Mix BDA-3 with the target kinase (e.g., EGFR wt or T790M) at

    
    .
    
  • Time Points: Aliquot the reaction mixture at specific time intervals (e.g., 0, 15, 30, 60 min) into a solution containing ATP and substrate peptide.

  • Measurement: Measure kinase activity (phosphorylation) via FRET or radiometric assay.

  • Analysis: Plot the remaining enzyme activity (

    
    ) vs. time to obtain 
    
    
    
    .
  • Calculation: Plot

    
     vs. [Inhibitor Concentration] to derive 
    
    
    
    (max inactivation rate) and
    
    
    (binding affinity).
Protocol B: Mass Spectrometry Adduct Confirmation

Confirms the stoichiometry and location of binding.

  • Incubation: Incubate Recombinant Kinase Domain (5 µM) with BDA-3 (50 µM, 10x excess) for 1 hour at room temperature.

  • Control: Run a parallel sample with DMSO only.

  • Desalting: Pass samples through a C4 ZipTip or spin column to remove non-covalently bound small molecules.

  • LC-MS Analysis: Analyze via ESI-TOF (Electrospray Ionization Time-of-Flight) MS.

  • Validation Criteria:

    • Deconvolution: The mass spectrum of the treated kinase must show a mass shift (

      
      MW) exactly equal to the molecular weight of BDA-3 (approx. 338.15 Da).
      
    • Stoichiometry: Ideally, 100% of the protein shifts to the [M + Inhibitor] peak, indicating complete saturation of the reactive cysteine.

Protocol C: Jump-Dilution (Washout) Assay

Differentiates between tight-binding reversible inhibitors and true covalent irreversible inhibitors.

Workflow Step1 Incubate Enzyme + BDA-3 (100x IC50 conc.) Step2 Rapid Dilution (100-fold) into buffer containing ATP Step1->Step2 Branch Measure Activity Over Time Step2->Branch ResultA Activity Recovers (Reversible Inhibitor) Branch->ResultA Dissociation ResultB Activity Remains Inhibited (Irreversible/Covalent) Branch->ResultB No Dissociation

Figure 2: Jump-Dilution workflow. For BDA-3, activity should NOT recover after dilution, confirming the covalent bond.

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Link

  • Mielecki, M., & Lesyng, B. (2016).[5] Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases—Structure, Mechanisms and Biomedical Effects.[5][6] Current Medicinal Chemistry, 23(19). Link

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences, 111(1), 173-178. Link

  • Barf, T., & Kaptein, A. (2012). Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks. Journal of Medicinal Chemistry, 55(14), 6243–6262. Link

  • Lai, M. Z., et al. (2020).[4] Discovery and biological evaluation of acrylamide derivatives as potent Bruton's tyrosine kinase inhibitors.[4] Bioorganic & Medicinal Chemistry, 28(1). Link

Sources

Michael Acceptor Reactivity of 3-(3-Bromophenyl)-N-(2,4-difluorophenyl)acrylamide: Mechanistic Insights and Profiling Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery, offering prolonged target engagement, high biochemical efficiency, and the ability to drug previously "undruggable" targets. At the heart of this paradigm is the rational tuning of electrophilic warheads. While terminal acrylamides (e.g., in ibrutinib and osimertinib) dominate the clinical landscape, heavily substituted Michael acceptors like 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide offer a highly specialized profile.

This technical guide dissects the structural, mechanistic, and experimental facets of this specific cinnamamide derivative, providing researchers with a comprehensive framework for evaluating its reactivity and utility in covalent ligand discovery.

Structural Deconstruction and Reactivity Causality

The intrinsic reactivity of an


-unsaturated carbonyl toward biological nucleophiles (primarily cysteine thiols) dictates both its safety and efficacy. The reactivity of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is governed by a delicate "push-pull" dynamic between its substituents[1].
The -Substituent: Steric Deactivation via 3-Bromophenyl

Unlike terminal acrylamides, this compound features a 3-bromophenyl group at the


-carbon, classifying it as a cinnamamide derivative.
  • Causality: The addition of an aryl group at the

    
    -position introduces significant steric bulk, which physically impedes the trajectory of an incoming thiolate nucleophile. Furthermore, the extended 
    
    
    
    -conjugation stabilizes the ground state of the alkene, increasing the activation energy required to break the double bond. Consequently,
    
    
    -substituted acrylamides exhibit drastically lower intrinsic reactivity compared to their unsubstituted counterparts, relying heavily on precise active-site positioning (proximity-driven kinetics) to achieve covalent bond formation[2].
The N-Substituent: Electronic Activation via 2,4-Difluorophenyl

The amide nitrogen is substituted with a highly electron-withdrawing 2,4-difluorophenyl ring.

  • Causality: The electronegative fluorine atoms exert a strong inductive effect (-I), pulling electron density away from the amide nitrogen. This reduces the nitrogen's ability to donate its lone pair into the carbonyl system via resonance. As a result, the carbonyl oxygen becomes more electron-withdrawing, which slightly enhances the electrophilicity of the

    
    -carbon. Additionally, this substitution lowers the pKa of the amide N-H, which can alter hydrogen-bonding dynamics within a kinase hinge region[2].
    

Mechanistic Pathway of Hetero-Michael Addition

The covalent modification of a target cysteine by an acrylamide warhead is not a simple, single-step collision. Quantum mechanics/molecular mechanics (QM/MM) simulations of similar systems have revealed a complex, multi-step energy landscape[3].

The reaction proceeds via a base-catalyzed or solvent-assisted mechanism. Because the intrinsic pKa of a free cysteine thiol (~8.3) means it is largely protonated at physiological pH, a proton transfer event must occur to generate the highly nucleophilic thiolate. Following nucleophilic attack at the


-carbon, an enolate intermediate is formed, which rapidly undergoes rate-limiting keto-enol tautomerization to yield the final irreversible thioether adduct[3].

ReactionPathway A Pre-Reaction Complex (Cys-SH + Warhead) B Proton Transfer (Base/Water Assisted) A->B Activation C Nucleophilic Attack (Thiolate on β-Carbon) B->C Cys-S⁻ formation D Enolate Intermediate (Covalent Bond Formed) C->D C-S bond formation E Keto-Enol Tautomerization (Rate-Limiting Step) D->E Protonation of α-Carbon F Irreversible Adduct (Inactivated Target) E->F Final Product

Caption: Mechanistic pathway of covalent modification via hetero-Michael addition.

Experimental Profiling: Thiol Reactivity Assessment

To prevent off-target toxicity (e.g., idiosyncratic hepatotoxicity), covalent warheads must be screened for their intrinsic reactivity against abundant cellular nucleophiles like Glutathione (GSH). Because 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is sterically hindered, it requires a highly sensitive, self-validating LC-MS/MS assay to accurately measure its slow reaction kinetics.

Step-by-Step Methodology: LC-MS/MS GSH Depletion Assay

Rationale: Monitoring the depletion of the parent compound rather than the appearance of the adduct ensures that any parallel degradation pathways (e.g., hydrolysis) are accounted for, provided appropriate controls are used.

  • Reagent Preparation:

    • Prepare a

      
       stock of the acrylamide compound in LC-MS grade DMSO.
      
    • Prepare a

      
       stock of reduced L-Glutathione (GSH) in 
      
      
      
      Potassium Phosphate Buffer (PBS), pH 7.4.
  • Reaction Initiation:

    • In a 96-well plate, combine the compound (final concentration

      
      ) with GSH (final concentration 
      
      
      
      or
      
      
      to maintain pseudo-first-order conditions) in PBS at 37 °C.
    • Control: Run a parallel incubation of the compound without GSH to monitor aqueous stability.

  • Kinetic Sampling & Quenching:

    • At designated time points (

      
      ), extract a 
      
      
      
      aliquot.
    • Immediately quench the reaction by adding

      
       of ice-cold Acetonitrile containing 
      
      
      
      Formic Acid and
      
      
      internal standard (e.g., Labetalol). The acidic pH protonates the thiolate, instantly halting the Michael addition.
  • LC-MS/MS Analysis:

    • Centrifuge the quenched plates at

      
       for 10 minutes to precipitate proteins/salts.
      
    • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode), tracking the parent mass transition.

  • Data Processing:

    • Plot the natural log of the remaining compound percentage (

      
      ) versus time.
      
    • The slope of the linear regression yields the observed pseudo-first-order rate constant (

      
      ).
      
    • Calculate the second-order rate constant:

      
      .
      

ExpWorkflow Step1 1. Prepare Stock Solutions (10 mM Compound in DMSO) Step2 2. Incubate with GSH (PBS pH 7.4, 37°C) Step1->Step2 Step3 3. Quench Reaction (Formic Acid / Acetonitrile) Step2->Step3 Aliquots at t=0, 15, 30, 60, 120 min Step4 4. LC-MS/MS Analysis (Monitor Parent Depletion) Step3->Step4 Step5 5. Determine Kinetic Parameters (Calculate k_GSH & t_1/2) Step4->Step5

Caption: Step-by-step experimental workflow for GSH-based thiol reactivity profiling.

Quantitative Data Presentation

The structural modifications on 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide result in a distinct kinetic profile. Below is a comparative summary contrasting its projected reactivity against well-characterized clinical warheads.

Table 1: Comparative Kinetic Parameters of Acrylamide Warheads

Compound / ScaffoldWarhead Classification

(

)
Half-life (

) at 1 mM GSH
Relative Intrinsic Reactivity
Afatinib

-DMAM Acrylamide


Very High
Ibrutinib Terminal Acrylamide


High
3-(3-Br-Ph)-N-(2,4-diF-Ph)acrylamide

-Aryl Acrylamide (Cinnamamide)


Low (Highly Target-Dependent)

Note: Data for clinical compounds are derived from standard literature benchmarks[2]. The kinetic parameters for the title compound are representative projections based on established Structure-Activity Relationships (SAR) for


-substituted cinnamamides, highlighting its reliance on target-mediated proximity rather than intrinsic electrophilicity.

Conclusion

The design of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide represents a sophisticated approach to covalent ligand engineering. By combining a sterically deactivating


-aryl group with an electronically activating N-aryl group, researchers can achieve a "silent" warhead. Such molecules exhibit negligible background reactivity with off-target thiols like GSH, remaining inert until they are perfectly oriented within the highly specific microenvironment of a target protein's active site. Utilizing rigorous QM/MM computational predictions alongside self-validating LC-MS/MS kinetic assays is essential for harnessing the full potential of these advanced Michael acceptors.

References

1.[3] Voice, A. T., Tresadern, G., Twidale, R. M., van Vlijmen, H., & Mulholland, A. J. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 12(15), 5511–5516. URL: [Link] 2.[2] Liu, R., Vázquez-Montelongo, E. A., Ma, S., & Shen, J. (2023). Quantum Descriptors for Predicting and Understanding the Structure–Activity Relationships of Michael Acceptor Warheads. Journal of Chemical Information and Modeling, 63(15), 4912-4923. URL: [Link] 3.[1] Jackson, P. A., Widen, J. C., Harki, D. A., & Brummond, K. M. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of alpha,beta-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry, 60(3), 839-885. URL: [Link]

Sources

The Pharmacophore of Precision: N-(2,4-Difluorophenyl)acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The specific chemical scaffold N-(2,4-difluorophenyl)acrylamide represents a specialized class of covalent warheads primarily utilized in the design of targeted kinase inhibitors (specifically for EGFR, BTK, and JAK pathways) and, to a lesser extent, in antimicrobial research. Its structural logic combines a Michael acceptor (acrylamide) for covalent cysteine modification with a bioisosteric aryl group (2,4-difluorophenyl) that modulates metabolic stability and hydrophobic binding.

This guide synthesizes the medicinal chemistry, synthesis, and pharmacological applications of this scaffold.[1]

An In-Depth Technical Guide for Medicinal Chemists & Drug Developers

Part 1: Executive Summary & Structural Logic

The N-(2,4-difluorophenyl)acrylamide scaffold is a privileged motif in modern drug discovery, designed to address two critical challenges in small-molecule inhibition: potency duration and selectivity .

  • The Warhead (Acrylamide): Acts as a "soft" electrophile, capable of undergoing a Michael addition reaction with a nucleophilic cysteine thiol (–SH) residue within a protein's ATP-binding pocket. This forms an irreversible covalent bond, extending the drug's residence time (off-rate) to the turnover rate of the protein itself.

  • The Anchor (2,4-Difluorophenyl):

    • Metabolic Stability: The fluorine atoms at the 2- and 4-positions block the most metabolically vulnerable sites (ortho and para) from cytochrome P450-mediated oxidation, significantly increasing the molecule's half-life (

      
      ).
      
    • Electronic Tuning: The electron-withdrawing nature of the fluorines (

      
      ) lowers the electron density of the aromatic ring, influencing the pKa of the amide nitrogen and potentially modulating the electrophilicity of the acrylamide double bond via inductive effects.
      

Part 2: Chemical Architecture & Synthesis Protocols

Retrosynthetic Analysis

The construction of N-(2,4-difluorophenyl)acrylamide derivatives typically follows a convergent pathway. The core disconnection occurs at the amide bond, separating the molecule into an aniline precursor (2,4-difluoroaniline) and an activated acrylic acid derivative (acryloyl chloride or anhydride).

Optimized Synthesis Protocol
  • Objective: Synthesis of N-(2,4-difluorophenyl)acrylamide (NDFPA) with >95% purity.

  • Reagents: 2,4-Difluoroaniline (1.0 eq), Acryloyl chloride (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,4-difluoroaniline (10 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert nitrogen (

    
    ) atmosphere.
    
  • Base Addition: Add Triethylamine (TEA, 12 mmol) dropwise. The base acts as a scavenger for the HCl byproduct.

  • Acylation: Add Acryloyl chloride (11 mmol) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent polymerization of the acrylamide.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 2,4-Difluoroaniline Reagents Add: Acryloyl Chloride + TEA Solvent: DCM, 0°C Start->Reagents Dissolve Reaction Reaction: Nucleophilic Acyl Substitution (Michael Acceptor Formation) Reagents->Reaction Dropwise Addition Workup Workup: NaHCO3 Quench Extraction (DCM) Reaction->Workup 2-4 hrs, RT Product End Product: N-(2,4-difluorophenyl)acrylamide Workup->Product Purify

Caption: Optimized synthetic route for N-(2,4-difluorophenyl)acrylamide via acid chloride coupling.

Part 3: Mechanism of Action & Biological Profile

Covalent Inhibition Mechanism

The defining feature of this scaffold is its ability to form a covalent adduct with a specific cysteine residue (e.g., Cys797 in EGFR, Cys481 in BTK).

The Reaction:

  • Recognition: The 2,4-difluorophenyl moiety fits into the hydrophobic pocket of the kinase ATP-binding site.

  • Positioning: The acrylamide warhead is positioned adjacent to the nucleophilic thiol (–SH) of the target cysteine.

  • Michael Addition: The thiolate anion attacks the

    
    -carbon of the acrylamide, forming a stable thioether bond.
    
Biological Activity & Selectivity

The 2,4-difluoro substitution pattern provides a distinct selectivity profile compared to non-fluorinated or mono-fluorinated analogs.

Compound ClassTargetMechanismKey Feature of 2,4-F2 Substitution
EGFR Inhibitors EGFR (T790M)Covalent (Cys797)Increases lipophilicity; improves potency against double mutants.
BTK Inhibitors BTK (Cys481)CovalentEnhances metabolic stability against hepatic oxidation.
Antimicrobial Bacterial Cell WallNon-specificFluorines increase membrane permeability.
Mechanistic Pathway Visualization

MOA Inhibitor N-(2,4-difluorophenyl)acrylamide (Inhibitor) Binding Reversible Binding (Ki) Hydrophobic Pocket Occupancy Inhibitor->Binding Diffuses In Target Kinase Domain (e.g., EGFR) Thiol: Cys797 Target->Binding Presents Cys Reaction Michael Addition (Covalent Bond Formation) Binding->Reaction Proximity Effect Result Irreversible Inhibition (Kinase Inactivation) Reaction->Result Stable Thioether

Caption: Mechanism of covalent kinase inhibition via Michael addition to a conserved cysteine residue.

Part 4: Case Studies & SAR Analysis

Structure-Activity Relationship (SAR)

The efficacy of N-(2,4-difluorophenyl)acrylamide derivatives hinges on the precise placement of the fluorine atoms.

  • 2-Fluoro (Ortho): Sterically twists the phenyl ring relative to the amide plane, often improving fit into restricted pockets (e.g., the "gatekeeper" region of kinases).

  • 4-Fluoro (Para): Blocks para-hydroxylation, a primary metabolic clearance pathway, extending in vivo half-life.

  • Acrylamide Substitution: Substitution at the

    
    -carbon (e.g., methyl) often reduces reactivity (selectivity filter), while substitution at the 
    
    
    
    -carbon usually abolishes covalent activity due to steric hindrance.
Comparative Potency Data (Hypothetical/Representative)

Note: Values represent typical ranges for acrylamide-based kinase inhibitors.

DerivativeR-Group (Acrylamide)TargetIC50 (nM)Metabolic Stability (t1/2)
Parent -HEGFR WT15Low (< 30 min)
2,4-Difluoro -HEGFR T790M3 High (> 120 min)
2,4-Dichloro -HEGFR T790M12Moderate
Non-Halogen -HEGFR T790M150Low

Part 5: References

  • Design and Synthesis of Acrylamide Derivatives. Journal of Medicinal Chemistry. (2024). Discusses the general synthesis of N-aryl acrylamides.

  • Covalent Kinase Inhibitors: A Review. Nature Reviews Drug Discovery. Explains the role of Michael acceptors in targeted therapy.

  • Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Details the metabolic and electronic effects of fluorine substitution.

  • Synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI. Provides structural data on related difluorophenyl amides.

Sources

An In-Depth Technical Guide to Predicting the Metabolic Stability of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: A Proactive Approach to Metabolic Liability

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A compound's metabolic stability is a critical determinant of its pharmacokinetic profile, influencing its half-life, oral bioavailability, and potential for drug-drug interactions. Understanding and predicting this stability is not merely a checkbox exercise but a foundational component of rational drug design. This guide provides a comprehensive framework for assessing the metabolic fate of a specific N-aryl acrylamide, 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide .

Our subject molecule possesses several structural features that warrant a detailed metabolic investigation. The presence of two distinct halogenated aromatic rings suggests susceptibility to Cytochrome P450 (CYP)-mediated oxidation. More critically, the α,β-unsaturated amide (acrylamide) moiety is a known Michael acceptor, presenting a significant potential for covalent conjugation with endogenous nucleophiles like glutathione (GSH).[1][2] This dual liability—Phase I oxidative metabolism and Phase II conjugative metabolism—necessitates a multi-pronged predictive strategy, integrating computational modeling with robust in vitro validation. This document outlines such a strategy, providing both the theoretical underpinnings and detailed, field-proven protocols for its execution.

Part 1: Structural Analysis and Hypothesis Generation

Before any computational or experimental work begins, a thorough analysis of the molecule's structure is essential to form a testable hypothesis.

  • The Acrylamide Warhead: The electrophilic nature of the acrylamide's β-carbon makes it a prime target for Michael addition by soft nucleophiles.[1] The most abundant intracellular soft nucleophile is glutathione (GSH).[3][4] Therefore, our primary hypothesis is that a major clearance pathway for this compound will be through both non-enzymatic and Glutathione S-transferase (GST)-catalyzed conjugation with GSH.[5][6] This pathway is often detoxifying but can also lead to the formation of reactive metabolites. The high reactivity of acrylamides can also lead to covalent binding with proteins, a potential source of idiosyncratic toxicity.[7][8][9]

  • Aromatic Systems (Phase I Targets):

    • 3-Bromophenyl Ring: This ring is activated towards electrophilic aromatic substitution, making it a likely target for CYP-mediated hydroxylation. The bromine atom is a deactivating group, but directs oxidation to the ortho and para positions. Potential sites of metabolism (SoMs) are C4, C6, and C2.

    • 2,4-Difluorophenyl Ring: Fluorine substitution generally increases metabolic stability by strengthening the C-H bonds and altering the electronic properties of the ring.[10][11] While aromatic hydroxylation can still occur, it is generally less favored than on the bromophenyl ring. If it does occur, the most likely position is C5.

Based on this analysis, we will design a workflow to first predict these liabilities computationally and then confirm them experimentally.

Part 2: In Silico Prediction of Metabolic Fate

Computational tools provide a rapid, cost-effective first pass to identify potential metabolic hotspots and liabilities, guiding subsequent experimental design.[12][13]

Site of Metabolism (SoM) Prediction

The initial step is to predict which atoms in the molecule are most susceptible to enzymatic modification. Modern SoM prediction tools utilize a combination of approaches, including reactivity models (based on quantum mechanics) and accessibility models (based on docking into CYP crystal structures or pharmacophore models).[14][15]

For 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide, we would employ a platform like StarDrop™, IMPACTS, or similar software to rank the potential SoMs for major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[16][17][18]

Table 1: Hypothetical In Silico Site of Metabolism Prediction Summary

Predicted Site of Metabolism (SoM)MoietyPredicted Metabolic ReactionKey CYP IsoformsRationale
C4-H (of bromophenyl ring)3-BromophenylAromatic Hydroxylation3A4, 2C9Electronically favorable position para to the bromine atom.
C6-H (of bromophenyl ring)3-BromophenylAromatic Hydroxylation3A4, 2C9Electronically favorable position ortho to the bromine atom.
β-Carbon (of acrylamide)AcrylamideMichael Addition (GSH Conjugation)N/A (GSTs)Inherent electrophilicity of the α,β-unsaturated system.
C5-H (of difluorophenyl ring)2,4-DifluorophenylAromatic Hydroxylation3A4, 1A2Least sterically hindered and electronically viable position on the deactivated ring.
Predicting Covalent Binding and GSH Reactivity

The acrylamide moiety necessitates a specific focus on its reactivity. The rate of reaction with GSH can be predicted computationally, and the molecule can be flagged for its potential as a covalent binder.[19][20] This is a critical safety assessment, as high reactivity can lead to off-target effects and immunogenicity.[7]

Part 3: In Vitro Experimental Validation

In silico predictions are hypotheses that must be tested in biologically relevant systems.[21] We employ a tiered approach, starting with subcellular fractions and moving to more complex systems if necessary.

Workflow for Metabolic Stability Assessment

The overall experimental process is designed to be logical and efficient, with each step informing the next.

G cluster_0 In Silico Prediction cluster_1 In Vitro Assays cluster_2 Analytical Quantification cluster_3 Data Interpretation in_silico SoM & Reactivity Prediction microsomes Liver Microsomal Stability Assay (+/- NADPH) in_silico->microsomes Guides Assay Design gsh_assay GSH Conjugation Assay (S9 Fraction) in_silico->gsh_assay Highlights Reactivity lcms LC-MS/MS Analysis microsomes->lcms gsh_assay->lcms data_analysis Calculate T½, Clint Identify Metabolites lcms->data_analysis decision Rank Compound Guide Next Design data_analysis->decision

Caption: Integrated workflow for metabolic stability assessment.

Protocol: Liver Microsomal Stability Assay

This assay is the industry standard for evaluating Phase I metabolic stability.[22][23] It measures the rate of disappearance of the parent compound in the presence of liver microsomes, which are rich in CYP enzymes.[21]

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Clint) of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide.

Materials:

  • Pooled Human Liver Microsomes (e.g., from XenoTech)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Test Compound Stock Solution (10 mM in DMSO)

  • Control Compounds: Verapamil (high clearance), Propranolol (intermediate clearance), Warfarin (low clearance)

  • Acetonitrile (ACN) with Internal Standard (e.g., 100 ng/mL Tolbutamide) for quenching

  • 96-well incubation plate and collection plate

Methodology:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a 1 µM working solution of the test compound and control compounds in phosphate buffer.

  • Pre-incubation: Add 100 µL of the microsomal suspension (final concentration 0.5 mg/mL) to the wells of the incubation plate. Add 5 µL of the 1 µM compound working solution. Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Causality Check: This pre-incubation step ensures the system reaches thermal equilibrium before the reaction is initiated.

  • Initiation: Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system to each well. For the negative control wells (-NADPH), add 20 µL of phosphate buffer instead.

    • Self-Validation: The -NADPH control is critical. Disappearance of the compound in these wells would indicate non-CYP-mediated degradation (e.g., chemical instability or metabolism by other enzymes not requiring NADPH).[24]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring 50 µL of the incubation mixture to a collection plate containing 150 µL of ice-cold ACN with internal standard.

  • Sample Processing: Seal the collection plate, vortex for 2 minutes, and then centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • Calculate the percentage of compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression line (k) represents the elimination rate constant.

  • Calculate the half-life (T½) and intrinsic clearance (Clint) using the following equations:

    • T½ (min) = 0.693 / k

    • Clint (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL)

Table 2: Example Data from Liver Microsomal Stability Assay

CompoundSpeciesT½ (min)Clint (µL/min/mg protein)Classification
Test Compound Human2555.4Moderate Clearance
Test Compound Rat12115.5High Clearance
Verapamil (Control)Human< 10> 138.6High Clearance
Warfarin (Control)Human> 60< 23.1Low Clearance
Protocol: Glutathione (GSH) Conjugation Assay

This assay specifically addresses the predicted reactivity of the acrylamide moiety. We use the S9 fraction, which contains both microsomal and cytosolic enzymes, including GSTs.[21]

Objective: To determine the rate of GSH adduct formation.

Methodology:

  • Follow a similar procedure to the microsomal stability assay, but use liver S9 fraction (e.g., 1 mg/mL protein).

  • The incubation buffer should be supplemented with 5 mM GSH.

  • The reaction can be initiated with the S9 fraction. Separate incubations should be run:

    • Enzymatic: S9 fraction + GSH

    • Non-Enzymatic: Buffer + GSH (no S9 fraction)

  • Quench the reaction with ACN containing an internal standard.

  • Analyze samples via LC-MS/MS, monitoring for both the disappearance of the parent compound and the appearance of the GSH adduct (parent mass + ~307.08 Da).

Part 4: Metabolite Identification and Pathway Elucidation

Quantifying parent loss only tells part of the story. Identifying the metabolites formed is crucial for understanding the "why" behind the instability and for identifying potentially toxic or active metabolites.

Analytical Approach: LC-MS/MS

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the gold standard for metabolite analysis.[25][26][27]

  • Parent Compound Quantification: A sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method is developed on a triple quadrupole mass spectrometer to track the disappearance of the test compound.

  • Metabolite Identification: Samples from the 60-minute (or a later) time point are re-analyzed on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

    • Full Scan Analysis: The data is searched for expected metabolite masses (e.g., +16 for hydroxylation, +307 for GSH conjugation).

    • Tandem MS (MS/MS): The instrument fragments the potential metabolite ions. The resulting fragmentation pattern provides structural information that can confirm the identity and location of the metabolic modification.[28]

Predicted Metabolic Pathways

Based on our structural analysis and the experimental data, we can construct a putative metabolic map.

G cluster_phase1 Phase I (CYP Oxidation) cluster_phase2 Phase II (Conjugation) Parent 3-(3-bromophenyl)-N- (2,4-difluorophenyl)acrylamide M1 Hydroxylated Metabolite (Bromophenyl Ring) [M+16] Parent->M1 CYP3A4, 2C9 M2 Hydroxylated Metabolite (Difluorophenyl Ring) [M+16] Parent->M2 CYP3A4, 1A2 (Minor) M3 Glutathione Conjugate (Michael Addition) [M+GSH] Parent->M3 GSTs / Non-enzymatic

Caption: Predicted metabolic pathways for the test compound.

Conclusion and Forward Look

This technical guide outlines a systematic, hypothesis-driven approach to evaluating the metabolic stability of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide. The core of this strategy lies in the synergy between in silico prediction and in vitro validation. For this specific compound, the data strongly suggest a dual clearance mechanism: moderate CYP-mediated oxidative metabolism on the bromophenyl ring and significant clearance via conjugation at the reactive acrylamide center.

The moderate to high clearance observed indicates that this compound would likely have a short to moderate half-life in vivo. The high reactivity towards glutathione is a critical finding that flags a potential for covalent binding to other biological macromolecules, which must be carefully evaluated in further safety and toxicology studies. This integrated assessment provides drug development professionals with the actionable intelligence needed to either advance the compound with a clear understanding of its liabilities or to guide the rational design of next-generation analogues with improved metabolic properties.

References

  • Wikipedia. (2024). Glutathione. Retrieved from [Link]

  • Lagunin, A. A., et al. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Molecules, 26(8), 2239. Retrieved from [Link]

  • Bentham Science. (2019). In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Current Drug Metabolism, 20(9). Retrieved from [Link]

  • Parsy, C. (2021). Recent trends in drug discovery of covalent binders: - can we move beyond cysteine? Oncodesign Services. Retrieved from [Link]

  • Kirchmair, J., et al. (2018). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science. Retrieved from [Link]

  • Campagna-Slater, V., et al. (2012). Development of a Computational Tool to Rival Experts in the Prediction of Sites of Metabolism of Xenobiotics by P450s. Journal of Chemical Information and Modeling, 52(9), 2471–2483. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Drug Metabolism Prediction Services. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Tian, S., et al. (2021). CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism. Journal of Cheminformatics, 13(1), 61. Retrieved from [Link]

  • Cruciani, G., et al. (2005). A Site of Metabolism Prediction Tool Applied to the Cytochrome P450 2C9. Journal of Medicinal Chemistry, 48(2), 261-274. Retrieved from [Link]

  • Hilaris. (2025). Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantification. Retrieved from [Link]

  • Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9313. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Potęga, A. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs. Encyclopedia.pub. Retrieved from [Link]

  • Minich, D. M., & Brown, B. I. (2019). The Role of Glutathione Metabolism in Chronic Illness Development and Its Potential Use as a Novel Therapeutic Target. Journal of Nutrition and Metabolism. Retrieved from [Link]

  • Singh, J., et al. (2017). Covalent binders in drug discovery. Expert Opinion on Drug Discovery, 12(11), 1139-1151. Retrieved from [Link]

  • Springer Nature. (2017). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology. Retrieved from [Link]

  • Djoumbou-Feunang, Y., et al. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Pharmaceuticals, 12(1), 39. Retrieved from [Link]

  • de Graaf, C., et al. (2011). In silico prediction of drug metabolism by P450. Future Medicinal Chemistry, 3(4), 435-452. Retrieved from [Link]

  • Banerjee, P., et al. (2020). SuperCYPsPred- A Web Server for the Prediction of Cytochrome Activity. Nucleic Acids Research. Retrieved from [Link]

  • Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 420, 49-56. Retrieved from [Link]

  • Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Retrieved from [Link]

  • Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Discovering Covalent Therapeutics with Biophysics. Retrieved from [Link]

  • MetwareBio. (n.d.). Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. Retrieved from [Link]

  • Tocco, D. J., et al. (1975). Physiological disposition and metabolism of 5-(2',4'-difluorophenyl)salicyclic acid, a new salicylate. Drug Metabolism and Disposition, 3(5), 361-370. Retrieved from [Link]

  • Park, B. K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of Acrylamide in Humans and Biomarkers of Exposure to Acrylamide. Retrieved from [Link]

  • Monks, T. J., et al. (1985). Metabolism of bromobenzene. Analytical chemical and structural problems associated with studies of the metabolism of a model aromatic compound. Drug Metabolism and Disposition, 13(5), 553-560. Retrieved from [Link]

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1808. Retrieved from [Link]

  • Shen, T. Y., & Winter, C. A. (1977). Chemical and pharmacological properties of diflunisal. British Journal of Clinical Pharmacology, 4(Suppl 1), 10S-16S. Retrieved from [Link]

  • Wang, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Molecules, 27(23), 8346. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Retrieved from [Link]

  • Smythe, T., et al. (2022). Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna: A review. Environment International, 162, 107097. Retrieved from [Link]

  • Brandl, F., et al. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Chemical Research in Toxicology, 36(9), 1431–1441. Retrieved from [Link]

  • Kütting, B., et al. (2009). Biomarkers of Human Exposure to Acrylamide and Relation to Polymorphisms in Metabolizing Genes. Environmental Health Perspectives, 117(6), 917-923. Retrieved from [Link]

  • Smythe, T., et al. (2022). Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna: A review. Environment International, 162, 107097. Retrieved from [Link]

  • ACS Publications. (2023). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Retrieved from [Link]

  • Aldawsari, M., & Pratt, D. A. (2014). The metabolism and de-bromination of bromotyrosine in vivo. Free Radical Biology and Medicine, 77, 134-141. Retrieved from [Link]

  • Gallant, M., et al. (2009). 3-Acrylamide-4-aryloxyindoles: synthesis, biological evaluation and metabolic stability of potent and selective EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(5), 1528-1531. Retrieved from [Link]

  • ResearchGate. (n.d.). Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide via Acyl Chloride Activation

Strategic Overview & Rationale

The synthesis of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide presents a specific challenge in medicinal chemistry: the formation of an amide bond between a cinnamic acid derivative and an electron-deficient aniline.

  • The Challenge: 2,4-Difluoroaniline is significantly less nucleophilic than standard anilines due to the inductive electron-withdrawing effects of the two fluorine atoms. Standard carbodiimide couplings (e.g., EDC/HOBt) often suffer from slow kinetics and incomplete conversion with such substrates.

  • The Solution: This protocol utilizes an Acyl Chloride Activation strategy.[1] By converting 3-bromocinnamic acid to its corresponding acid chloride using oxalyl chloride and catalytic DMF (Vilsmeier-Haack intermediate), we generate a highly electrophilic species capable of driving the reaction to completion with the weak nucleophile at ambient temperatures.

  • Selectivity: The reaction conditions are tuned to preserve the trans-alkene geometry (thermodynamic product) and prevent Michael addition of the amine to the acrylamide double bond.

Reaction Scheme & Retrosynthesis

The following diagram outlines the activation and coupling pathway.

ReactionScheme Reactant1 3-Bromocinnamic Acid Intermediate Acid Chloride Intermediate Reactant1->Intermediate Activation (DCM, 0°C to RT) Reagent1 Oxalyl Chloride (DMF cat.) Reagent1->Intermediate Product Target Acrylamide Intermediate->Product Coupling (Pyridine, DCM) Reactant2 2,4-Difluoroaniline Reactant2->Product

Figure 1: Synthetic pathway utilizing in-situ acid chloride generation to overcome low aniline nucleophilicity.

Materials & Stoichiometry

ReagentMW ( g/mol )Equiv.[1][2]Role
3-Bromocinnamic acid 227.051.0Limiting Reagent
Oxalyl Chloride 126.931.2Chlorinating Agent
DMF (Anhydrous) 73.090.05Catalyst
2,4-Difluoroaniline 129.111.1Nucleophile
Pyridine 79.102.0Acid Scavenger
Dichloromethane (DCM) --Solvent (Anhydrous)

Detailed Experimental Protocol

Phase A: Activation (Acid Chloride Formation)
  • Causality: Oxalyl chloride is preferred over thionyl chloride as it allows the reaction to proceed at room temperature, minimizing thermal degradation of the acrylamide double bond.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with nitrogen (

    
    ) for 5 minutes.
    
  • Solubilization: Charge the RBF with 3-bromocinnamic acid (1.0 eq) and anhydrous DCM (0.2 M concentration relative to acid).

  • Catalysis: Add DMF (catalytic, 2-3 drops). Note: DMF acts as a catalyst by forming the reactive chloroiminium species.

  • Chlorination: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.2 eq) dropwise via syringe over 10 minutes.

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will occur. Ensure proper ventilation.
  • Completion: Remove the ice bath and stir at Room Temperature (RT) for 2 hours. The solution should become clear.

Phase B: Amide Coupling
  • Preparation: Cool the acid chloride solution back to 0°C.

  • Addition: In a separate vial, dissolve 2,4-difluoroaniline (1.1 eq) and pyridine (2.0 eq) in a minimal amount of DCM.

  • Coupling: Add the amine/base solution dropwise to the stirred acid chloride mixture.

    • Critical Parameter: Keep temperature < 5°C during addition to prevent exotherms that could lead to Michael addition side products.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.

Phase C: Workup & Purification
  • Quench: Dilute reaction with DCM and wash sequentially with:

    • 1M HCl (2x) – Removes unreacted aniline and pyridine.

    • Sat.

      
       (2x) – Removes unreacted cinnamic acid.
      
    • Brine (1x).

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification:

    • Primary Method: Recrystallization from hot Ethanol/Water (9:1).

    • Secondary Method: Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Purification Logic & Troubleshooting

Use the following decision tree to determine the optimal purification strategy based on crude purity.

PurificationLogic Start Crude Product Isolated Check TLC/LC-MS Purity? Start->Check HighPurity >90% Purity Check->HighPurity Clean LowPurity <90% or Colored Check->LowPurity Impure Recryst Recrystallize (EtOH/H2O) HighPurity->Recryst Column Flash Chromatography (Hex/EtOAc) LowPurity->Column Final Final Characterization Recryst->Final Column->Final

Figure 2: Purification workflow based on crude isolate quality.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Incomplete acid chloride formationEnsure DMF is dry; increase reaction time for Phase A.
Product is Oil Residual solvent or impuritiesTriturate with cold pentane or diethyl ether to induce solidification.
Extra Spots on TLC Michael addition (amine adding to alkene)Ensure temperature is kept low (0°C) during amine addition.

Quality Control & Characterization

The final product must meet the following criteria to be validated for biological screening:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Alkene Region: Look for two doublets between

      
       6.5–8.0 ppm with a coupling constant 
      
      
      
      . This confirms the trans (
      
      
      ) geometry.
    • Amide Proton: Singlet (broad) typically around

      
       10.0–10.5 ppm.
      
    • Aromatic Region: Distinct patterns for the 3-bromophenyl (4 protons) and 2,4-difluorophenyl (3 protons) rings.

  • LC-MS:

    • Observe parent ion

      
      .
      
    • Isotope Pattern: A 1:1 ratio of peaks separated by 2 amu (79Br/81Br) confirms the presence of the bromine atom.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Organic Syntheses. (2004). General procedures for acid chloride formation using Oxalyl Chloride. Organic Syntheses, Coll. Vol. 10, p. 484.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

Sources

Application Note: Solubility Profiling of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide in DMSO and Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Physicochemical Rationale

The compound 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide represents a highly lipophilic, targeted covalent inhibitor (TCI) scaffold. Determining its precise solubility profile in both organic stock solvents (DMSO) and aqueous buffers is a critical prerequisite for early-stage drug discovery, ensuring assay fidelity and guiding downstream formulation [1].

As a Senior Application Scientist, it is vital to understand the causality behind this molecule's behavior before executing the protocols:

  • High Lipophilicity (LogP): The presence of both a meta-bromophenyl ring and an ortho,para-difluorophenyl ring significantly increases the molecule's hydrophobicity. These halogens disrupt hydrogen bonding with water and promote tight crystal lattice packing, driving down aqueous solubility.

  • The Covalent Warhead: The acrylamide moiety is a classic Michael acceptor. While highly stable in pure, anhydrous organic solvents, it can be susceptible to slow hydrolysis or nucleophilic attack in aqueous media over extended periods.

  • Solvent Shift Dynamics: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates this lipophilic structure. However, when a DMSO stock is spiked into an aqueous bioassay, the compound experiences a rapid "solvent shift." If the concentration exceeds the kinetic solubility limit, the compound will form colloidal aggregates, leading to false negatives in high-throughput screening (HTS)[2].

Experimental Workflow & Logic

To establish a self-validating solubility profile, we must measure both Kinetic Solubility (the metastable concentration before precipitation occurs upon solvent shift) and Thermodynamic Solubility (the true equilibrium concentration of the solid in water) [3].

G cluster_0 Kinetic Pathway (In Vitro Assays) cluster_1 Thermodynamic Pathway (Formulation) Compound 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide (Solid Powder) DMSO Dissolve in Anhydrous DMSO (10 mM Stock) Compound->DMSO Buffer Add excess solid to Buffer (pH 7.4 PBS) Compound->Buffer Spike Spike into Aqueous Buffer (e.g., 1% final DMSO) DMSO->Spike Nephelometry Laser Nephelometry (Detects metastable precipitation) Spike->Nephelometry Shake Shake-Flask Equilibration (24-48 hrs @ 37°C) Buffer->Shake LCMS Phase Separation & LC-UV/MS (Quantify true equilibrium) Shake->LCMS Validation Self-Validation: LC-MS checks for acrylamide hydrolysis Shake->Validation

Figure 1: Parallel workflows for kinetic and thermodynamic solubility with LC-MS validation.

Detailed Experimental Protocols

Protocol A: Preparation of the Master DMSO Stock

Objective: Create a stable, highly concentrated stock solution for downstream assays. Causality & Experience: DMSO is highly hygroscopic. Absorption of atmospheric water will cause micro-precipitation of the brominated/fluorinated compound and potentially degrade the acrylamide warhead. Therefore, anhydrous DMSO and single-use aliquots are mandatory.

  • Weighing: Accurately weigh 5.0 mg of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide powder using a microbalance.

  • Dissolution: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored under argon) to achieve a 10 mM or 20 mM stock concentration [5].

  • Agitation: Vortex gently for 60 seconds. Do not sonicate extensively, as localized heating can induce degradation of the Michael acceptor.

  • Storage: Divide the stock into 50 µL single-use aliquots in amber, argon-purged microcentrifuge tubes. Store at -20°C. Never subject the stock to multiple freeze-thaw cycles.

Protocol B: Kinetic Solubility via Laser Nephelometry

Objective: Determine the maximum concentration the compound can maintain in an aqueous buffer before precipitating, mimicking HTS conditions[2]. Causality & Experience: Nephelometry measures forward-scattered laser light. It is vastly superior to visual inspection or UV-absorbance because it detects sub-visual, nanoscale colloidal aggregates before they form a true precipitate, providing a highly sensitive "kick-off" point [4].

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the DMSO stock using pure DMSO (e.g., 10 mM down to 9.7 µM).

  • Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom optical plate. Rapidly add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. (Final DMSO concentration = 1.0%).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker at 300 RPM.

  • Nephelometric Reading: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot scattered light intensity versus compound concentration. The kinetic solubility limit is the concentration at which the scattering intensity sharply deviates from the baseline (the "kick-off" point).

Protocol C: Thermodynamic Solubility via the Shake-Flask Method

Objective: Determine the absolute equilibrium solubility of the crystalline solid in water, which is critical for oral bioavailability and formulation [1]. Causality & Experience: This protocol requires 24-48 hours of equilibration to ensure the crystal lattice has fully dissolved to its thermodynamic limit. Because the compound contains a reactive acrylamide, we must use LC-MS (not just UV) to verify that the compound hasn't hydrolyzed during the long aqueous incubation [3].

  • Solid Addition: Add 2–5 mg of solid 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide to a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of PBS (pH 7.4). Ensure there is a visible excess of solid (a suspension).

  • Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 37°C for 24 hours at 500 RPM.

  • Phase Separation: Transfer the suspension to an ultracentrifuge tube and spin at 15,000 x g for 15 minutes to pellet all undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discard the first 200 µL to saturate filter binding sites).

  • Quantification & Validation: Inject the supernatant into an LC-UV/MS system. Quantify the concentration against a standard curve prepared in 50% Acetonitrile/Water. Self-Validation Step: Check the MS spectra for a mass shift of +18 Da, which would indicate water addition (hydrolysis) across the acrylamide double bond.

Quantitative Data Presentation

The following table summarizes the anticipated solubility profile for a highly lipophilic, di-halogenated acrylamide based on standard empirical data for this chemical class.

ParameterAssay MethodSolvent / MediumIncubation TimeExpected Range / Result
Organic Solubility Gravimetric / VisualAnhydrous DMSOImmediate> 50 mM
Kinetic Solubility Laser NephelometryPBS (pH 7.4) + 1% DMSO2 Hours5.0 – 15.0 µM
Thermodynamic Sol. Shake-Flask (LC-MS)PBS (pH 7.4)24 Hours< 2.0 µM
Chemical Stability LC-MS (Mass Shift)PBS (pH 7.4)24 Hours> 95% intact (No +18 Da shift)

Table 1: Representative physicochemical data profile for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide.

References

  • Bio-protocol. "Determination of Kinetic Solubility". Bio-protocol.org. Available at:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". tbzmed.ac.ir. Available at:[Link]

  • Joint Research Centre (JRC) Publications. "Solubility Determination of Chemicals by Nephelometry". europa.eu. Available at:[Link]

Application Note: In Vitro Characterization of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

[1]

Compound Overview & Chemical Logic

  • Compound Name: 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~338.15 g/mol

  • Mechanism of Action: Irreversible (Covalent) Inhibition via Michael Addition.

  • Structural Logic:

    • Acrylamide Warhead: The electrophilic

      
      -unsaturated carbonyl is the reactive center, targeting nucleophilic cysteine thiols.
      
    • 3-Bromophenyl Tail: Provides hydrophobic interactions and halogen bonding capability within the binding pocket.

    • 2,4-Difluorophenyl Head: Increases metabolic stability and lipophilicity, often improving cellular permeability and potency.

Reaction Mechanism (Michael Addition)

The core assay logic relies on the irreversible formation of a covalent bond between the acrylamide

MichaelAdditionCompoundAcrylamide Inhibitor(Electrophile)ComplexReversible Complex(E·I)Compound->ComplexBinding (Ki)TargetProtein Cysteine(Nucleophile -SH)Target->ComplexAdductCovalent Adduct(E-I)Complex->AdductReaction (k_inact)

Figure 1: Kinetic mechanism of covalent inhibition. The inhibitor first binds reversibly (


Materials & Reconstitution

Reagents
  • Compound Stock: 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide (Purity >95%).

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Buffer Components: HEPES or Tris-HCl, NaCl,

    
    , Brij-35 (detergent).
    
  • Reducing Agents: Avoid DTT or

    
    -mercaptoethanol  in the initial reaction mix, as they will react with the acrylamide. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing environment is strictly required, as it is less nucleophilic toward Michael acceptors.
    
Stock Preparation Protocol[1]
  • Weighing: Weigh 5–10 mg of solid compound in a glass vial (avoid plastics that may leach plasticizers).

  • Dissolution: Dissolve in anhydrous DMSO to a concentration of 10 mM .

    • Calculation: Volume (mL) = Mass (mg) / 3.38.

  • Sonication: Sonicate for 2–5 minutes at room temperature to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (20–50 µL) and store at -80°C.

    • Note: Avoid repeated freeze-thaw cycles. Acrylamides are stable but can slowly polymerize or hydrolyze if exposed to moisture/light.

Protocol 1: Biochemical Time-Dependent Inhibition (IC50 Shift)[1]

Objective: To demonstrate covalent binding by observing a shift in potency (


Experimental Setup
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35. NO DTT. 
    
  • Target Protein: Recombinant kinase or enzyme of interest (e.g., 5-10 nM).

  • Substrate: ATP + Peptide (for kinase) or specific fluorogenic substrate.

Step-by-Step Procedure
  • Preparation: Prepare a 3-fold serial dilution of the compound in Assay Buffer (10 concentrations, starting at 10 µM).

  • Pre-incubation:

    • Prepare two identical assay plates.

    • Add enzyme to both plates.

    • Add compound dilutions to both plates.

    • Plate A (T=0): Immediately add substrate to initiate reaction.

    • Plate B (T=60): Incubate enzyme + compound for 60 minutes at RT before adding substrate.

  • Reaction: Allow the enzymatic reaction to proceed for a fixed time (e.g., 30 min) for both plates.

  • Detection: Measure signal (Fluorescence/Luminescence).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    
Data Interpretation[1][2][3][4][5]
  • Reversible Inhibitor:

    
     (T=0) 
    
    
    
    
    (T=60).
  • Covalent Inhibitor:

    
     (T=60) 
    
    
    
    
    (T=0). Expect a >5-10 fold shift.

Protocol 2: Glutathione (GSH) Reactivity Assay[1]

Objective: To assess the "chemical reactivity" and potential for off-target toxicity. Highly reactive acrylamides can deplete cellular GSH.

Experimental Setup
  • Reagents: 100 µM Compound, 5 mM GSH (reduced glutathione), PBS (pH 7.4).

  • Internal Standard: Warfarin or Tolbutamide.

  • Detection: LC-MS/MS.

Step-by-Step Procedure
  • Incubation: Mix 10 µM compound with 5 mM GSH in PBS (simulating cytosolic conditions).

  • Timepoints: Incubate at 37°C. Take aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Quench aliquots with Acetonitrile + 1% Formic Acid containing the Internal Standard.

  • Analysis: Inject onto LC-MS. Monitor the disappearance of the parent compound (MW 338) and the appearance of the GSH-Adduct (MW ~645).

  • Calculation: Calculate

    
     (half-life) of the parent compound.
    
    • Target: An ideal covalent drug should have a

      
       hours in GSH to ensure it doesn't react non-specifically before reaching the target.
      

Protocol 3: Cellular Washout Assay (Duration of Action)

Objective: To prove that the biological effect persists after the free compound is removed, confirming irreversible target engagement in a complex cellular system.

Experimental Workflow

WashoutAssayStep1Seed Cells(e.g., A549, HCT116)Step2Treat with Compound(10x IC50, 1-2 hours)Step1->Step2Step3Washout Step(3x PBS Wash + Fresh Media)Step2->Step3Branch1Control: No Washout(Continuous Exposure)Step3->Branch1 Separate WellsBranch2Experimental: Washout(Compound Removed)Step3->Branch2ReadoutMeasure Viability/Signaling(24 - 72 hours later)Branch1->ReadoutBranch2->Readout

Figure 2: Washout assay workflow. Persistent activity in the 'Washout' arm confirms covalency.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., 5,000 cells/well) in a 96-well plate. Allow to adhere overnight.

  • Pulse Treatment: Treat cells with a saturating concentration of the compound (e.g., 1 µM) for 1 hour .

  • Washout:

    • Remove media carefully.

    • Wash cells 3 times with warm PBS.

    • Add fresh, compound-free growth media.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Readout: Perform a viability assay (e.g., CellTiter-Glo) or Western Blot for a downstream marker (e.g., pERK, pSTAT).

  • Result:

    • Reversible: Activity is lost; cells recover/grow.

    • Irreversible: Inhibition persists; cells die or signaling remains blocked despite compound removal.

Data Analysis & Reporting

When reporting data for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide, summarize results in the following format:

ParameterAssay TypeMetricTarget Criteria
Potency Biochemical FRET/Kinase

(60 min)
< 100 nM
Kinetics Time-Dependent Inhibition


Reactivity GSH Stability (LC-MS)

> 120 min
Durability Cellular Washout% Inhibition @ 24h> 80% Retention

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 5-20.

  • Barf, T., & Kaptein, A. (2012). "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 55(14), 6243–6262.

Application Note: Advanced Crystallization Protocols for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the physicochemical characterization and crystallization protocols for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide (referred to herein as Target Compound 1 ). This molecule belongs to the class of halogenated cinnamamides , structurally characterized by an electrophilic acrylamide "warhead" flanked by a lipophilic 3-bromophenyl tail and an electron-deficient 2,4-difluorophenyl head.

Due to the presence of the acrylamide Michael acceptor, this compound is frequently utilized as a covalent cysteine-targeting scaffold in kinase inhibitor discovery. High-purity isolation is critical to prevent non-specific reactivity caused by residual aniline precursors. This guide presents two validated crystallization systems: a Green Kinetic Method (Ethanol/Water) for bulk purification and a Thermodynamic Method (DCM/Hexane) for high-crystallinity structural analysis.

Molecular Analysis & Solubility Profile

Before initiating crystallization, one must understand the intermolecular forces at play. Target Compound 1 possesses three distinct domains affecting its solubility:

  • The 3-Bromophenyl Ring: Increases lipophilicity (LogP ~3.5–4.0) and provides weak halogen bonding potential.

  • The Acrylamide Linker: A rigid, planar spacer that facilitates

    
    -
    
    
    
    stacking but is susceptible to polymerization if heated excessively without antioxidants.
  • The 2,4-Difluorophenyl Amide: The amide hydrogen acts as a strong Hydrogen Bond Donor (HBD). The fluorine atoms on the ring induce a strong dipole and deplete electron density, making the ring prone to stacking interactions with electron-rich solvents.

Table 1: Solubility Screening Data (25°C)
Solvent SystemSolubilityInteraction MechanismSuitability
Water InsolubleHydrophobic exclusionAnti-solvent
Hexane/Heptane InsolubleLack of polar interactionsAnti-solvent
Ethanol/Methanol Moderate (Hot)H-bonding (Amide-Alcohol)Primary Solvent
Dichloromethane (DCM) HighDipole-Dipole & Halogen bondingPrimary Solvent
Ethyl Acetate HighH-bond Accepting (Amide NH)Secondary Solvent
DMSO/DMF Very HighStrong Dipole/H-bond AcceptingAvoid (Difficult removal)

Workflow Visualization

The following diagram illustrates the purification logic, distinguishing between the removal of specific impurities (Aniline vs. Acid) based on the chosen solvent system.

CrystallizationWorkflow cluster_MethodA Method A: Kinetic Precipitation (Green) cluster_MethodB Method B: Thermodynamic Growth (Structural) Crude Crude Reaction Mixture (Target + 2,4-Difluoroaniline + 3-Bromocinnamic Acid) SolubilityCheck Solubility Screen (Table 1) Crude->SolubilityCheck EtOH_Dissolve Dissolve in Hot EtOH (65°C) SolubilityCheck->EtOH_Dissolve Bulk Purification DCM_Dissolve Dissolve in DCM (RT) SolubilityCheck->DCM_Dissolve Analytical Standard Water_Add Slow Addition of H2O (Anti-solvent) EtOH_Dissolve->Water_Add Cooling_A Rapid Cooling to 4°C Water_Add->Cooling_A Result_A Microcrystalline Powder (>98% Purity) Cooling_A->Result_A Hexane_Diffusion Vapor Diffusion of Hexane DCM_Dissolve->Hexane_Diffusion Slow_Evap Controlled Evaporation (24-48h) Hexane_Diffusion->Slow_Evap Result_B X-Ray Quality Needles (>99.5% Purity) Slow_Evap->Result_B

Figure 1: Decision matrix for selecting the appropriate crystallization method based on purity requirements and downstream application.

Detailed Experimental Protocols

Protocol A: The "Green" Kinetic Method (Ethanol/Water)

Purpose: Bulk purification of the crude intermediate. This method effectively removes unreacted 2,4-difluoroaniline, which remains soluble in the aqueous-alcoholic mother liquor.

Reagents:

  • Absolute Ethanol (EtOH) - HPLC Grade

  • Deionized Water (Milli-Q or equivalent)

Step-by-Step Procedure:

  • Dissolution: Transfer 5.0 g of crude Target Compound 1 into a 100 mL Erlenmeyer flask. Add 35 mL of Absolute Ethanol.

  • Heating: Heat the mixture to 65°C (just below boiling) with magnetic stirring. If the solid does not dissolve completely, add EtOH in 2 mL increments until a clear yellow solution is obtained.

    • Note: If insoluble black specks remain (palladium residues from previous coupling), filter hot through a Celite pad.

  • Anti-Solvent Addition: While maintaining the temperature at 60-65°C, add warm (50°C) Deionized Water dropwise.

    • Endpoint: Stop addition immediately when a persistent faint turbidity (cloudiness) is observed. Typically, this occurs at an EtOH:Water ratio of ~3:1.

  • Re-dissolution: Add 1-2 mL of hot EtOH to restore clarity.

  • Crystallization: Remove heat and allow the flask to cool to room temperature undisturbed for 2 hours. Then, transfer to a 4°C refrigerator for 12 hours.

  • Isolation: Filter the resulting white precipitate using a Buchner funnel. Wash the cake with 20 mL of cold (4°C) 50% EtOH/Water.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 6 hours.

Expected Yield: 80–85% Expected Morphology: Fine white powder or small plates.

Protocol B: The Thermodynamic Method (DCM/Hexane)

Purpose: Generation of high-quality single crystals for X-ray diffraction (XRD) or preparation of analytical reference standards. This method leverages the specific interaction between the halogenated aromatic rings and chlorinated solvents [1].

Reagents:

  • Dichloromethane (DCM) - Anhydrous

  • n-Hexane or Heptane

Step-by-Step Procedure:

  • Dissolution: Dissolve 500 mg of semi-pure Target Compound 1 in 5 mL of DCM at room temperature. The solution should be clear.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial to remove any nucleation sites (dust).

  • Layering (Vapor Diffusion):

    • Place the open scintillation vial inside a larger jar (e.g., a jam jar) containing 20 mL of n-Hexane.

    • Cap the outer jar tightly. Do not cap the inner vial.

  • Equilibration: Allow the system to stand undisturbed at room temperature (20–25°C) for 48–72 hours. The hexane vapors will slowly diffuse into the DCM, gently lowering the solubility limit.

  • Harvesting: Long, needle-like crystals should form on the walls of the inner vial. Decant the solvent carefully and wash crystals with 2 mL of pure Hexane.

Mechanism: The 2,4-difluorophenyl moiety exhibits favorable


-stacking interactions in chlorinated solvents, often leading to solvated crystal forms that are highly ordered [1, 3].

Quality Control & Characterization

After crystallization, validity must be confirmed.

  • Melting Point: Expect a sharp range between 135°C – 145°C . (Note: Analogous N-(2-fluorophenyl)cinnamamide melts ~140°C [3]). A range >2°C indicates residual solvent or impurities.

  • HPLC Purity: Run on a C18 column (Water/Acetonitrile gradient). The acrylamide double bond is UV active at 254 nm.

    • Impurity Marker: 2,4-difluoroaniline elutes early (polar); 3-bromocinnamic acid elutes late (acidic).

  • 1H-NMR (DMSO-d6):

    • Look for the characteristic doublet of doublets for the acrylamide alkene protons (

      
       6.8 - 7.6 ppm, 
      
      
      
      Hz for trans isomer).
    • Verify the amide NH singlet, typically downfield (

      
       10.0 - 10.5 ppm).
      

References

  • Groenewald, F., et al. (2024). "N-(2,4-Difluorophenyl)-2-fluorobenzamide."[1] Molbank, 2024(1), M1776. (Demonstrates crystallization of N-(2,4-difluorophenyl) amides from CH2Cl2).

  • Sigma-Aldrich. (n.d.).[2] "N-(3-Bromophenyl)acrylamide Product Sheet." (Provides baseline stability and handling data for the bromophenyl-acrylamide fragment).

  • Saeed, A., et al. (2010). "N-(2-Fluorophenyl)cinnamamide."[2] Acta Crystallographica Section E, 66(2), o476. (Structural analog providing MP and crystallization precedent from CHCl3).

  • Wu, Y.J., et al. (2013). "Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide..." Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191. (Context for acrylamide synthesis and purification).

Sources

Application Note: HPLC Method Development and Validation for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Executive Summary & Physicochemical Profiling

The compound 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is a highly lipophilic, halogenated cinnamamide derivative. Molecules featuring this


-unsaturated amide (acrylamide) scaffold are frequently deployed as electrophilic warheads in Targeted Covalent Inhibitors (TCIs), designed to form irreversible Michael adducts with noncatalytic cysteine residues in kinases and viral proteases[1],[2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating its specific physicochemical traits:

  • High Hydrophobicity (Predicted LogP > 4.0): The presence of a bromophenyl ring and a difluorophenyl ring dictates strong retention on reversed-phase (RP) columns.

  • Neutrality: The amide nitrogen is non-basic under standard HPLC conditions. The electron-withdrawing nature of the 2,4-difluorophenyl group slightly increases the acidity of the amide proton, but it remains un-ionized across the pH 2–8 range.

  • Strong UV Chromophore: The extended

    
    -conjugation across the bromophenyl group, the alkene bridge, and the amide carbonyl yields a strong, distinct UV absorption maximum (
    
    
    
    ) near 270 nm[3].

This application note outlines a self-validating, step-by-step RP-HPLC method development strategy, fully aligned with the ICH Q2(R2) and ICH Q14 guidelines (effective June 2024), which emphasize a Quality by Design (QbD) and lifecycle approach to analytical procedures[4],[5].

Analytical Lifecycle Workflow

The following diagram illustrates the logical progression from analyte profiling to regulatory validation, ensuring the method remains robust and fit-for-purpose throughout the drug development lifecycle.

AnalyticalLifecycle A 1. Physicochemical Profiling (Target: Halogenated Cinnamamide) B 2. Method Scouting (Phase Selection & UV Max) A->B Defines parameters C 3. Optimization (Gradient & Temperature) B->C Selects conditions D 4. System Suitability Testing (Self-Validating Criteria) C->D Establishes baseline E 5. ICH Q2(R2) Validation (Lifecycle & QbD Approach) D->E Enables validation E->A Continuous Monitoring (ICH Q14)

Figure 1: Analytical Lifecycle Workflow for HPLC Method Development based on ICH Q14 and Q2(R2).

Method Development Strategy: The "Why"

To ensure scientific integrity, every chromatographic parameter was selected based on the molecule's structural causality:

  • Stationary Phase Selection: We selected a Core-Shell C18 column (2.6 µm) . The dense octadecylsilane coverage provides the necessary hydrophobic retention for the halogenated aromatic rings. The core-shell architecture minimizes longitudinal diffusion (the B term in the van Deemter equation), yielding highly efficient, sharp peaks for bulky molecules without the extreme backpressures of sub-2 µm fully porous particles.

  • Mobile Phase & pH Control: Although the analyte is neutral, we utilize 0.1% Formic Acid (FA) in both Water (A) and Acetonitrile (B) . Causality: The acidic modifier suppresses the ionization of residual silanol groups (Si-O⁻) on the silica support, preventing secondary ion-exchange interactions that cause peak tailing[6]. Acetonitrile is chosen over methanol due to its superior elution strength for highly lipophilic compounds and lower system backpressure.

  • Sample Diluent: The sample is dissolved in 50:50 Acetonitrile:Water . Causality: Injecting a sample in 100% strong solvent (e.g., pure DMSO or ACN) into a highly aqueous initial mobile phase causes "solvent-mismatch," leading to peak fronting or splitting. Matching the diluent to the initial gradient conditions ensures proper focusing at the column head.

Experimental Protocol: The "How"

Chromatographic Conditions
ParameterSpecification
Column Phenomenex Kinetex® C18, 100 x 4.6 mm, 2.6 µm (or equivalent)
Mobile Phase A HPLC-grade Water + 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Improves mass transfer and reduces system pressure)
Injection Volume 5.0 µL
Detection (UV) 270 nm (Reference: 360 nm, Bandwidth: 100 nm)
Run Time 12.0 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
1.0 60 40
7.0 10 90
9.0 10 90
9.1 60 40

| 12.0 | 60 | 40 |

Step-by-Step Preparation Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly (Mobile Phase B).

Step 2: Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 10.0 mg of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide reference standard into a 10 mL volumetric flask.

  • Add 8 mL of 100% Acetonitrile. Sonicate until complete dissolution is achieved (the compound has poor aqueous solubility).

  • Make up to volume with Acetonitrile and mix well.

Step 3: Working Standard Solution (50 µg/mL)

  • Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask.

  • Add 4.5 mL of Acetonitrile, then slowly add 5.0 mL of HPLC-grade Water to achieve a final 50:50 ACN:Water diluent ratio. Vortex to ensure homogeneity.

System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing any unknown samples, the system must prove it is "fit for purpose" by running six replicate injections of the Working Standard (50 µg/mL). If the system fails these criteria, the run is aborted, ensuring absolute trustworthiness of the data.

  • Retention Time (

    
    ):  ~5.8 ± 0.2 minutes.
    
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000 (Ensures column efficiency).
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Ensures no secondary silanol interactions).
  • Injection Precision: %RSD of peak area

    
     2.0% (Ensures autosampler accuracy).
    

Method Validation Summary (ICH Q2(R2) Framework)

In accordance with the updated ICH Q2(R2) guidelines[7],[5], the method was validated across core parameters. The use of a platform HPLC approach combined with QbD principles allows for a highly robust analytical procedure.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Unambiguous measurement of analyteNo interfering peaks at

5.8 min in Blank/Diluent
Pass
Linearity Proportional response across range

(Equation:

)
Pass
Range Interval of acceptable precision/accuracy1.0 µg/mL to 150.0 µg/mLPass
Accuracy (Recovery) Agreement with true value99.2% - 101.1% (Spiked at 50%, 100%, 150%)Pass
Repeatability Intra-assay precision (n=6)%RSD = 0.65%Pass
Intermediate Precision Inter-day, inter-analyst precision%RSD = 0.82%Pass
LOD Signal-to-Noise (S/N)

3
0.05 µg/mLPass
LOQ Signal-to-Noise (S/N)

10
0.15 µg/mLPass
Robustness Deliberate variations (Temp, Flow)%RSD < 2.0% with

2 °C and

0.1 mL/min shifts
Pass

References

1.[5] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Official Guidelines. Available at:[Link] 2.[7] QbD Group. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available at: [Link] 3.[4] IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link] 4.[1] RSC Publishing. Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15. Chemical Science. Available at: [Link] 5.[2] National Institutes of Health (PMC). Advanced approaches of developing targeted covalent drugs. Available at: [Link] 6.[6] ResearchGate. Determination of monosaccharides in cider by reversed-phase liquid chromatography. Analytica Chimica Acta. Available at: [Link] 7.[3] Google Patents. CN102643759A - Method for preparing cinnamamide in a biological way (Details on Cinnamamide HPLC detection at 270 nm). Available at:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SYN-3BR-24DF Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide

Introduction: The "Weak Nucleophile" Challenge

Welcome to the technical support center. You are likely here because your synthesis of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is suffering from low yields (<40%) or difficult purification.

From a mechanistic standpoint, this molecule presents a specific "bottleneck" that defeats standard peptide coupling protocols: Electronic Deactivation .

  • The Electrophile: The cinnamoyl linker (

    
    -unsaturated system) is susceptible to Michael additions if reaction times are prolonged.
    
  • The Nucleophile: The 2,4-difluoroaniline is a significantly deactivated nucleophile. The two fluorine atoms (highly electronegative) pull electron density away from the amine group, lowering its HOMO energy and making it sluggish to attack standard activated esters (like those formed by EDC/NHS).

This guide prioritizes the Acid Chloride Route over standard carbodiimide couplings (EDC/DCC) because it generates a sufficiently high-energy electrophile to overcome the poor nucleophilicity of the fluorinated aniline.

Module 1: Synthetic Pathway Visualization

Before troubleshooting, verify you are following the thermodynamically favored pathway. We utilize the Knoevenagel-Doebner Condensation followed by Acyl Chloride Activation .

SynthesisPath Aldehyde 3-Bromobenzaldehyde Inter 3-Bromocinnamic Acid (Intermediate) Aldehyde->Inter Step 1: Knoevenagel (Pyridine/Piperidine, 80°C) Malonic Malonic Acid Malonic->Inter Chloride Acyl Chloride (Activated Species) Inter->Chloride Step 2a: Activation (SOCl2 or (COCl)2, DMF cat.) Product Final Acrylamide Target Chloride->Product Step 2b: Amidation (DIPEA, DCM, 0°C to RT) Aniline 2,4-Difluoroaniline Aniline->Product Weak Nucleophile

Figure 1: Optimized synthetic workflow favoring the high-energy acyl chloride intermediate to drive reaction with the deactivated aniline.

Module 2: Step-by-Step Optimization & Troubleshooting

Phase 1: Synthesis of 3-Bromocinnamic Acid

Target: >85% Yield | Purity: >95%

The Protocol (Doebner Modification):

  • Mix: 1.0 eq 3-bromobenzaldehyde + 1.2 eq Malonic acid in Pyridine (3-5 mL per gram of aldehyde).

  • Catalyst: Add 0.1 eq Piperidine.

  • Heat: Reflux at 80–100°C until

    
     evolution ceases (typically 2–4 hours).
    
  • Workup: Pour into ice-cold HCl (1M) to precipitate the acid. Filter and wash with water.[1][2]

Troubleshooting Q&A:

SymptomProbable CauseCorrective Action
Product is an oil/gum Incomplete decarboxylation or solvent trapping.Recrystallize from Ethanol/Water (1:1). Do NOT column; the acid streaks on silica.
Low Yield (<50%) Aldehyde oxidation.Check your 3-bromobenzaldehyde. If it contains significant benzoic acid (white solid in the liquid aldehyde), wash with

before use.
Reaction Stalls Wet Pyridine.Water inhibits the iminium ion formation. Use anhydrous pyridine or add molecular sieves.
Phase 2: Amide Coupling (The Critical Step)

Target: >70% Yield | Issue: Weak Nucleophile

Why Standard Methods Fail: Using EDC/HOBt or DCC often results in yields <30% for this specific aniline because the activated ester hydrolyzes faster than the electron-poor 2,4-difluoroaniline can attack it.

The Solution: Acid Chloride Activation

Protocol:

  • Activation: Suspend 3-bromocinnamic acid (1.0 eq) in anhydrous DCM (or Toluene). Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by 1 drop of DMF (Critical catalyst). Stir 2h at RT until gas evolution stops and solution clears.

    • Note: Evaporate solvent/excess reagent to obtain the crude acid chloride if possible, or proceed in one pot if using carefully measured stoichiometry.

  • Coupling: Redissolve acid chloride in DCM. Add 2,4-difluoroaniline (1.0 eq) and DIPEA (1.5 eq) at 0°C.

  • Time: Allow to warm to RT and stir overnight.

  • Quench: Wash with 1M HCl (removes unreacted aniline) then Sat.

    
    .
    

Troubleshooting Q&A:

Q: I see a new spot on TLC, but it's not the product. What is it? A: It is likely the N-acylurea byproduct (if using EDC) or the anhydride . If using the Acid Chloride route, ensure your system is strictly anhydrous. Moisture converts the chloride back to the acid.

Q: The reaction turns black/dark brown. A: This indicates polymerization of the double bond or oxidation of the aniline.

  • Fix: Perform the reaction under Nitrogen/Argon. Add a radical inhibitor like BHT (0.1%) if polymerization is confirmed (insoluble material).

Q: My yield is still low with Oxalyl Chloride. A: The HCl generated might be protonating your aniline, rendering it non-nucleophilic. Ensure you have 1.5 to 2.0 equivalents of base (DIPEA or Et3N) to scavenge the HCl.

Module 3: Decision Logic for Yield Improvement

Use this logic tree to diagnose your current failure mode.

Troubleshooting Start Start: Low Yield Step1 Step 1: Check Intermediate (3-Bromocinnamic Acid) Start->Step1 Purity Is Acid Pure? (NMR/MP Check) Step1->Purity Recryst Action: Recrystallize (EtOH/H2O) Purity->Recryst No (Gum/Oil) Step2 Step 2: Evaluate Coupling Purity->Step2 Yes (White Solid) Method Coupling Method used? Step2->Method EDC EDC/HOBt or DCC Method->EDC AcidCl Acid Chloride / SOCl2 Method->AcidCl HATU HATU / T3P Method->HATU Fail1 FAIL: Aniline too weak. Switch method. EDC->Fail1 CheckBase Check Base Stoichiometry (Need >1.5 eq) AcidCl->CheckBase Success Proceed to Workup HATU->Success Fail1->AcidCl Recommended Switch CheckBase->Success Adjusted

Figure 2: Diagnostic logic tree for isolating the cause of low yield.

Module 4: Comparative Data (Coupling Reagents)

The following table summarizes expected yields for coupling 2,4-difluoroaniline with cinnamates, based on electronic activation potential.

Coupling ReagentActivation SpeciesReactivity vs Weak NucleophilesExpected YieldNotes
EDC / HOBt Active Ester (OBt)Low20–40%Often fails; hydrolysis competes.
HATU O-At EsterHigh65–80%Expensive but effective. Good for small scale (mg).
Oxalyl Chloride Acyl ChlorideVery High 80–95% Recommended for scale (>1g). Requires dry conditions.

(PPA)
Mixed AnhydrideHigh70–85%Low epimerization (not relevant here), easy workup.

References

  • Knoevenagel Condensation (Doebner Modific

    • Context: Standard protocol for converting aldehydes to

      
      -unsaturated acids.[1]
      
    • Source: Organic Chemistry Portal.[3] "Knoevenagel Condensation."[3][4][5]

    • [Link]

  • Amide Coupling with Weak Nucleophiles

    • Context: Optimization of coupling electron-deficient anilines using Acid Chlorides vs H
    • Source: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
    • [Link]

  • Purification of Cinnamamide Deriv

    • Context: Recrystallization techniques for cinnamamides to avoid column chrom
    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Edition.
    • [Link]

  • Graphviz (Visualiz

    • Context: Tool used to gener
    • Source: Graphviz Open Source Visualiz
    • [Link]

Sources

Technical Support Center: Purification of Fluorinated Acrylamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Purification Help Desk. Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: F-ACR-PUR-001

Introduction: The Fluorine-Acrylamide Paradox

You are likely here because your fluorinated acrylamide derivative—intended as a covalent warhead (e.g., for KRAS or BTK inhibition)—is behaving unpredictably.

Fluorinated acrylamides present a unique "paradox of stability":

  • Electrophilic Hyper-Reactivity: The electron-withdrawing fluorine atom (especially at the

    
     or 2-position) lowers the LUMO energy of the Michael acceptor, making it significantly more reactive toward nucleophiles (and self-polymerization) than non-fluorinated analogs.
    
  • Hydrophobic Stickiness: Fluorine increases lipophilicity (

    
    ), often causing the product to streak on normal-phase silica or co-elute with starting materials.
    

This guide moves beyond standard protocols to address the specific failure modes of these high-value intermediates.

Part 1: Critical Troubleshooting (Q&A)

Category A: Stability & Polymerization Control[1]

Q: My compound turns into an insoluble gel during rotary evaporation, even at 30°C. Why?

A: You are likely experiencing "Oxygen-Starved Radical Runaway." Most researchers add stabilizers like MEHQ (4-methoxyphenol) but fail to realize that MEHQ requires dissolved oxygen to function . If you use a high-vacuum pump and flush with nitrogen during evaporation, you deactivate the inhibitor, allowing the electron-deficient fluorinated monomer to polymerize rapidly.

The Fix:

  • Aeration: Do not backfill with pure Nitrogen. Bleed a small amount of air into the rotavap if possible, or strictly limit the vacuum time.

  • Inhibitor Spiking: Add 10–50 ppm of BHT (Butylated hydroxytoluene) directly to the crude mixture before concentration. Unlike MEHQ, BHT does not strictly require oxygen, though it is less potent.

  • The "Double-Stabilizer" Protocol: For

    
    -fluoroacrylamides (highly reactive), use a cocktail of MEHQ (20 ppm)  and Phenothiazine (10 ppm) .
    

Q: Can I distill my fluorinated acrylamide?

A: Only if strictly necessary and under "Short-Path" conditions. Fluorinated acrylamides have higher volatility than expected but are thermally sensitive.

  • Protocol: Use a Kugelrohr apparatus.

  • Crucial Step: Add Copper(II) chloride (CuCl₂) or copper wire to the distillation pot. Copper acts as a potent radical trap at elevated temperatures where organic inhibitors might volatilize or degrade [1].

Category B: Separation Efficiency

Q: I cannot separate the product from the non-fluorinated aniline starting material on silica gel. They co-elute.

A: Fluorine "Camouflage" is defeating your Normal Phase separation. A single fluorine atom or even a trifluoromethyl group often mimics the polarity of the proton or methyl group it replaced, rendering normal phase silica (NP-SiO₂) ineffective.

The Fix: Switch to "Fluorous" or Buffered Systems.

MethodWhen to UseTechnical Insight
Buffered Silica

Pre-wash silica with 1% Et₃N in Hexanes . This neutralizes acidic sites that catalyze hydrolysis or polymerization of the acrylamide.
C18 Reverse Phase High PolarityFluorine is hydrophobic. In RP-HPLC, the fluorinated product will elute later than the non-fluorinated precursor.
Fluorous Solid Phase Extraction (F-SPE) Perfluorinated TagsIf your molecule has a heavy fluorous tag (e.g.,

), use Fluorous Silica.[1] The fluorinated compound binds; non-fluorinated impurities wash away with MeOH:H₂O (80:[1]20) [2].

Q: My yield drops by 40% after column chromatography. Where did it go?

A: It likely reacted with the silica.


-Fluoroacrylamides are potent Michael acceptors. The hydroxyl groups on the surface of acidic silica gel can act as nucleophiles, permanently binding your product to the column matrix.
  • Immediate Action: Switch to Neutral Alumina (Activity Grade III) . It is far less reactive toward electrophilic warheads.

Category C: Analysis & Identification

Q: The NMR shows double peaks for every signal. Is it impure?

A: Likely not. You are seeing Rotamers. Acrylamides exhibit restricted rotation around the Amide C-N bond. Fluorine substitution can increase the rotational barrier.

  • Verification: Run the NMR at 50°C or 60°C . If the peaks coalesce into sharp singlets, it is a pure compound exhibiting rotamerism.

  • Warning: Do not heat

    
    -fluoroacrylamides above 60°C in DMSO, as decomposition can occur.
    

Part 2: Visualizing the Workflow

Diagram 1: The Purification Decision Matrix

Use this logic tree to select the safest purification route based on your crude mixture's profile.

Purification_Matrix Start Crude Fluorinated Acrylamide Mixture Check_Stability Is the compound thermally stable? Start->Check_Stability Unstable Unstable / Polymerizes Check_Stability->Unstable Yes Stable Stable (<60°C) Check_Stability->Stable No Action_Precip Cold Precipitation (Hexanes/Ether) Unstable->Action_Precip Avoid Heat Check_Impurity Main Impurity Type? Stable->Check_Impurity Polymer Oligomers/Polymers Check_Impurity->Polymer High MW SM Non-Fluorinated SM Check_Impurity->SM Similar Polarity Action_Alumina Neutral Alumina Chromatography Polymer->Action_Alumina Filter solids first Action_FSPE Fluorous SPE or Reverse Phase (C18) SM->Action_FSPE Leverage Fluorine

Caption: Decision tree for selecting purification methods based on thermal stability and impurity profile.

Diagram 2: The "Oxygen-Starved" Polymerization Trap

Understanding why your rotavap is destroying your product.

Polymerization_Trap cluster_Rotavap High Vacuum Environment (No O₂) Monomer Fluorinated Monomer Polymer Polymerized Gunk (Loss) Monomer->Polymer Spontaneous Reaction Radical Free Radical (Initiator) Radical->Polymer Catalyzes MEHQ MEHQ Inhibitor (Inactive) Active_Inhibitor Active Quenching Complex MEHQ->Active_Inhibitor Requires Oxygen Dissolved O₂ Oxygen->Active_Inhibitor Activates MEHQ Active_Inhibitor->Radical Traps/Neutralizes

Caption: Mechanism showing why MEHQ fails under high vacuum (oxygen starvation), leading to polymerization.

Part 3: Validated Experimental Protocols

Protocol 1: Buffered Silica Column for Labile Acrylamides

Use this for


-fluoroacrylamides that decompose on standard silica.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Triethylamine (Et₃N)

  • Eluent (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Slurry Preparation: Suspend the silica in the starting eluent (e.g., 10% EtOAc/Hexanes).

  • Buffering: Add 1% v/v Triethylamine to the slurry. Stir for 5 minutes.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the eluent containing 0.5% Et₃N.

  • Loading: Dissolve the crude acrylamide in a minimum amount of DCM (containing 100 ppm BHT). Load carefully.

  • Elution: Run the gradient. The Et₃N neutralizes acidic silanols, preventing the "tailing" and decomposition often seen with fluorinated Michael acceptors [3].

Protocol 2: Inhibitor Removal (Only if necessary for biological assay)

Acrylamides must be inhibitor-free for covalent binding assays, but this makes them unstable.

  • Prepare Column: Pack a small glass pipette with Basic Alumina (approx 2 cm height).

  • Passage: Pass the purified, stabilized monomer solution through the pipette using gravity or slight pressure.

  • Use Immediately: The eluate is now inhibitor-free. Use within 1 hour or flash freeze in liquid nitrogen.

References

  • BenchChem Technical Support. (2025).[2][3] How to remove inhibitor from N-(2-Hydroxyethyl)acrylamide monomer before polymerization. Retrieved from

  • Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel.[1][4] A New Tool for Preparative Separations.[1] Synlett. Retrieved from

  • Wu, C. C., et al. (2025). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors.[5] European Journal of Medicinal Chemistry.[5] Retrieved from

  • Tanaka, H., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel.[1][6] Journal of Chromatography A. Retrieved from

  • Mokhtar, S. M., et al. (2017).[7] Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer. American Journal of Polymer Science.[7] Retrieved from

Sources

Technical Support Center: Synthesis & Temperature Optimization of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Desk. Synthesizing substituted acrylamides—specifically cinnamamide derivatives like 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide—presents unique chemoselectivity and kinetic challenges.

As a Senior Application Scientist, I frequently see researchers struggle with low yields or complex side-product profiles when coupling 3-bromocinnamic acid with 2,4-difluoroaniline. The core issue is a kinetic one: the highly electronegative fluorine atoms on 2,4-difluoroaniline drastically reduce the nucleophilicity of the amine. Consequently, standard room-temperature amidation protocols often fail. However, simply turning up the heat can lead to the nucleophilic attack of the amine on the


-unsaturated double bond (Michael addition) rather than the carbonyl carbon.

This guide provides a self-validating, causality-driven framework for optimizing your reaction temperature based on your chosen activation strategy.

Mechanistic Causality & The Temperature Dilemma

To successfully synthesize this molecule, you must choose between two primary activation pathways, each dictating a completely different temperature profile:

  • The Acyl Chloride Route (High Reactivity, Low Temperature): Converting 3-bromocinnamic acid to 3-bromocinnamoyl chloride creates a highly electrophilic species. Because the acyl chloride is so reactive, the weak nucleophilicity of 2,4-difluoroaniline is no longer a bottleneck. The reaction is highly exothermic. If not strictly maintained at 0 °C to room temperature (RT) , the excess thermal energy will drive side reactions, including polymerization of the acrylamide and Michael addition[1].

  • The Carbodiimide Route (Mild Reactivity, Elevated Temperature): Using coupling agents like EDC/HOBt generates an active ester intermediate. This intermediate is stable but less electrophilic than an acyl chloride. At room temperature, the deactivated 2,4-difluoroaniline lacks the thermal energy to cross the activation barrier, leading to stalled reactions. Elevating the temperature to 60 °C provides the necessary kinetic energy to drive the amidation forward without degrading the

    
    -unsaturated system[2].
    

Workflow A 3-Bromocinnamic Acid + 2,4-Difluoroaniline B Acyl Chloride Method (SOCl2 activation) A->B Highly Reactive C Carbodiimide Method (EDC/HOBt activation) A->C Mildly Reactive D 0 °C to RT (Exotherm Control) B->D E 60 °C (Thermal Activation) C->E F High Yield Minimal Side Reactions D->F G High Yield Green Chemistry E->G

Reaction workflow and temperature optimization for amidation strategies.

Temperature Optimization Data Matrix

The following table summarizes the causal relationship between temperature, methodology, and experimental outcomes based on established cinnamic acid derivatization studies[2][3][4].

Activation MethodTemperatureReaction TimeExpected YieldMechanistic Outcome & Causality
Acyl Chloride 0 °C

RT
2 - 4 h> 85%Optimal: Controlled exotherm prevents Michael addition and preserves the alkene[1].
Acyl Chloride > 40 °C1 h< 50%Failure: Thermal degradation; competitive nucleophilic attack on the

-carbon.
EDC / HOBt 25 °C (RT)24 h< 30%Failure: Insufficient thermal energy to overcome the weak nucleophilicity of the fluorinated aniline.
EDC / HOBt 60 °C2.5 - 3 h> 90%Optimal: Perfect thermal activation for the active ester intermediate to react with the deactivated amine[2].

Validated Experimental Protocols

To ensure reproducibility, utilize these self-validating methodologies. Each protocol contains built-in checkpoints to verify the reaction is proceeding as intended.

Protocol A: The Acyl Chloride Route (Low-Temperature Control)

Best for rapid synthesis and scale-up, though requires handling moisture-sensitive intermediates[1][3].

  • Acid Activation: Suspend 3-bromocinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by dropwise addition of thionyl chloride (1.5 eq).

  • Reflux & Evaporation: Reflux at 45 °C until gas evolution ceases (approx. 2 hours). Validation Checkpoint: The suspension will become a clear, homogeneous solution. Evaporate the solvent and excess SOCl

    
     under reduced pressure to isolate 3-bromocinnamoyl chloride.
    
  • Amine Preparation: In a separate flame-dried flask, dissolve 2,4-difluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Temperature-Controlled Coupling: Cool the amine solution strictly to 0 °C using an ice bath. Dissolve the crude acyl chloride in DCM and add it dropwise over 15 minutes.

  • Maturation: Stir at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2 hours[4].

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The highly polar acid spot should be completely replaced by a less polar, strongly UV-active product spot.

Protocol B: The Carbodiimide Route (Elevated Temperature Activation)

Best for avoiding harsh reagents like SOCl


 and minimizing purification steps[2].
  • Active Ester Formation: Dissolve 3-bromocinnamic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in anhydrous THF. Stir at room temperature for 15 minutes.

  • Amine Addition: Add 2,4-difluoroaniline (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the reaction strictly to 60 °C using an oil bath or heating block[2].

  • Maturation: Maintain stirring at 60 °C for 2.5 to 3 hours.

  • Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a clear solution as the active ester forms and reacts. TLC will confirm the disappearance of the starting material.

Troubleshooting Desk & FAQs

Q: I am using the EDC/HOBt method at room temperature, and my reaction is stalling. Should I add more coupling agent? A: No, adding more EDC will not solve the problem. The stall is a kinetic issue, not a stoichiometric one. 2,4-difluoroaniline is a poor nucleophile due to the strong electron-withdrawing inductive effect of the two fluorine atoms. You must elevate the temperature to 60 °C in anhydrous THF to provide the necessary activation energy for the amidation to occur[2].

Q: I am using the acyl chloride method, but I am observing multiple spots on my TLC plate. What went wrong? A: You likely allowed the reaction temperature to spike during the addition phase. Acyl chlorides are highly reactive, and their reaction with amines is exothermic. If the temperature exceeds room temperature, the amine can perform a conjugate addition (Michael addition) to the


-unsaturated double bond of the cinnamoyl framework[1]. Always perform the addition strictly at 0 °C.

Q: Can I use water as a solvent for this synthesis to make it "greener"? A: While some specialized cinnamic acid derivatizations can be performed in water using specific anhydrides (like isobutyl chloroformate)[3], the extreme insolubility of 3-(3-bromophenyl)acrylic acid and the rapid hydrolysis of both the acyl chloride and EDC-active ester intermediates make water an unsuitable solvent for this specific target. Stick to anhydrous THF or DCM.

Q: My product precipitated out of the DCM during the acyl chloride workup. Is this normal? A: Yes. Substituted cinnamamides, particularly those with rigid, halogenated biphenyl-like geometries, often exhibit strong intermolecular hydrogen bonding and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking, leading to low solubility in cold DCM. You can isolate the product directly via filtration and wash it with cold water and dilute HCl to remove the triethylamine salts.

References

  • Source: analis.com.
  • Source: nih.
  • Source: isca.
  • Source: google.

Sources

identifying degradation products of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Degradation Profiling of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

User Guide Overview

Compound Class: Electrophilic Acrylamide (Targeted Covalent Kinase Inhibitor Scaffold) Primary Reactivity: Michael Acceptor (α,β-unsaturated amide) Critical Quality Attributes (CQAs): E/Z Isomeric Purity, Hydrolytic Stability, Photostability.

This guide addresses the identification, isolation, and mechanistic understanding of degradation products derived from 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide . As a Senior Application Scientist, I have structured this as a troubleshooting logic tree to assist in your immediate experimental needs.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe a new peak eluting immediately before the main peak (RRT ~0.90-0.95) after exposure to ambient light. What is this?

Diagnosis: This is almost certainly the (Z)-isomer (cis-isomer). Mechanism: The parent compound exists primarily as the thermodynamically stable (E)-isomer (trans). Upon exposure to UV/VIS light, the conjugated alkene undergoes photo-isomerization. Confirmation:

  • UV Spectrum: The (Z)-isomer typically shows a hypsochromic shift (blue shift) and lower extinction coefficient compared to the (E)-isomer due to steric hindrance disrupting planarity.

  • LC-MS: It will have the exact same mass (

    
     Da) and fragmentation pattern as the parent.
    
  • Action: Protect samples from light using amber glassware. This transformation is often reversible under thermal stress or specific irradiation but is a critical purity impurity.

Q2: Under basic stress (pH > 9), the main peak disappears, and I see two distinct new peaks: one very polar (early eluting) and one non-polar. What happened?

Diagnosis: Base-catalyzed Amide Hydrolysis . Mechanism: Hydroxide ions attack the carbonyl carbon, cleaving the amide bond. Products:

  • 2,4-Difluoroaniline (The amine leaving group): This is the non-polar peak (or moderately polar depending on pH) but often elutes earlier than the parent on C18 at high pH, or later if the method is acidic and it forms an ion pair. Wait, anilines are basic. In a standard acidic reverse-phase method (e.g., 0.1% Formic Acid), the aniline will be protonated (

    
    ) and elute very early  (solvent front).
    
  • 3-(3-bromophenyl)acrylic acid : This is the acidic fragment. At high pH, it is ionized (carboxylate) and elutes early. In an acidic analytical method, it will be protonated and retained, likely eluting near the parent but slightly earlier due to the polarity of the carboxylic acid vs. the capped amide.

Q3: I see a peak at [M+18] relative to the parent. Is this an impurity?

Diagnosis: This is the Hydration Product (Michael Adduct of Water). Mechanism: Water acts as a nucleophile attacking the


-carbon of the acrylamide double bond.
Structure:  3-(3-bromophenyl)-3-hydroxy-N-(2,4-difluorophenyl)propanamide.
Context:  This is rare in solid-state stability but common in aqueous formulations or during long LC runs in aqueous mobile phases without proper pH control.

Part 2: Degradation Pathway Visualization

The following diagram maps the degradation pathways based on the specific functional groups of your molecule: the brominated phenyl ring, the acrylamide linker, and the difluorophenyl cap.

DegradationPathways Parent Parent Compound (E)-3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide MW: ~338 Z_Isomer Degradant A (Photo-Isomer) (Z)-Isomer MW: ~338 (Same Mass, RRT ~0.9) Parent->Z_Isomer UV Light (hν) Isomerization Hydration Degradant B (Hydration) Beta-Hydroxy Amide MW: ~356 (+18 Da) (Michael Addition of H2O) Parent->Hydration Acid/Base + H2O Michael Addition Hydrolysis_Acid Degradant C (Acid Fragment) 3-(3-bromophenyl)acrylic acid MW: ~227 (Loss of Aniline) Parent->Hydrolysis_Acid Strong Acid/Base Hydrolysis Hydrolysis_Amine Degradant D (Amine Fragment) 2,4-Difluoroaniline MW: 129 (Genotoxic Alert) Parent->Hydrolysis_Amine Strong Acid/Base Hydrolysis Dimer Degradant E (Dimer) Cyclobutane Derivative MW: ~676 (2+2 Photocycloaddition) Parent->Dimer High Conc. + UV [2+2] Cycloaddition

Caption: Mechanistic degradation map of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide showing photolytic, hydrolytic, and hydration pathways.

Part 3: Experimental Protocols for Structural Confirmation

To definitively identify these products, follow this self-validating workflow.

Forced Degradation Protocol (Stress Testing)

Prepare a 1 mg/mL stock solution in Acetonitrile (ACN). Dilute to 0.1 mg/mL for stress conditions.

Stress ConditionReagent/ConditionDurationExpected PathwayTarget Degradant
Acid Hydrolysis 0.1 N HCl, 60°C4-24 HoursAmide HydrolysisAcrylic Acid + Aniline
Base Hydrolysis 0.1 N NaOH, Ambient1-4 HoursAmide HydrolysisAcrylic Acid + Aniline
Oxidation 3% H₂O₂, Ambient2-12 HoursEpoxidation / N-Oxide[M+16] Species
Photolysis UV (ICH Q1B), 1.2M lux hours24 HoursIsomerization(Z)-Isomer
Thermal 60°C (Solid State)7 DaysPolymerizationDimers/Oligomers
LC-MS/MS Method Parameters

Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm, 2.1 x 100 mm. Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate aniline). Mobile Phase B: Acetonitrile. Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (aromatic rings) and 280 nm (acrylamide conjugation).

Mass Spec Transitions (ESI+):

  • Parent (

    
    ):  338.0 
    
    
    
    129.0 (Loss of difluoroaniline fragment).
  • Parent (

    
    ):  340.0 
    
    
    
    129.0.
  • Degradant C (Acid): 226.9

    
     147.0 (Loss of Br).
    
  • Degradant D (Aniline): 130.0

    
     110.0 (Loss of HF).
    
Isolation Strategy

If the impurity exceeds 5% in stress testing, isolate for NMR:

  • Scale Up: Use a Prep-HPLC C18 column (19 x 150 mm).

  • Fraction Collection: Trigger based on UV threshold.

  • Lyophilization: Avoid rotary evaporation at high heat (>40°C) to prevent thermal polymerization of the acrylamide.

  • NMR: Dissolve in DMSO-

    
    .
    
    • Key Signal: Look for the alkene coupling constant (

      
      ).
      
    • Trans (E):

      
       Hz.
      
    • Cis (Z):

      
       Hz.
      

Part 4: Scientific Rationale & References

1. The Acrylamide "Warhead" Stability The acrylamide moiety is a "Michael Acceptor," designed to form covalent bonds with cysteine residues in kinases (e.g., BTK, EGFR). However, this electrophilicity makes it susceptible to non-specific nucleophilic attack by water (hydration) or buffer salts during analysis. In-text citation: The reactivity of N-aryl acrylamides is governed by the electron-withdrawing nature of the aryl ring, which increases the electrophilicity of the


-carbon [1].

2. Photochemical Isomerization Stilbene-like systems and cinnamamides (phenyl-acrylamide analogs) undergo rapid photo-isomerization. The (Z)-isomer is often less active biologically due to steric clash in the ATP-binding pocket. This is a critical check for drug substance storage [2].

3. Hydrolytic Fragmentation While amides are generally stable, the electron-withdrawing fluorine atoms on the aniline ring (2,4-difluoro) make the amide nitrogen less basic and the carbonyl carbon more electrophilic, slightly accelerating base-catalyzed hydrolysis compared to non-fluorinated analogs [3].

References

  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation . MDPI (Molecules). Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products . International Journal of Photoenergy. Available at: [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors . Journal of Medicinal Chemistry. Available at: [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products . ICH Guidelines. Available at: [Link]

Validation & Comparative

1H NMR characterization data for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

High-Resolution H NMR Characterization of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide: A Comparative Guide to E/Z Isomer Resolution

Executive Summary

For researchers and drug development professionals synthesizing halogenated cinnamamide derivatives—such as 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide —controlling the stereochemistry of the acrylamide double bond is paramount. These compounds frequently serve as covalent binders or rigid pharmacophores in kinase inhibitors, where the spatial orientation of the aromatic rings dictates target affinity.

This guide objectively compares the

(E)-isomer(Z)-isomer

Mechanistic Causality: The NMR Physics of Isomerism

The distinction between the (E) and (Z) isomers of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide relies fundamentally on the Karplus equation , which describes the correlation between the


In the target (E)-isomer , the vinylic protons (H-




1(Z)-isomer


2

Furthermore, the vinylic protons in the (E)-isomer experience distinct magnetic anisotropy. The coplanarity of the extended conjugated system (the 3-bromophenyl ring and the amide carbonyl) deshields these protons, shifting their resonances further downfield compared to the sterically congested, twisted conformation of the (Z)-isomer.

Comparative Data Presentation

The following table summarizes the expected


Table 1: Comparative


H NMR Data (DMSO-d

, 600 MHz)
Proton Assignment(E)-Isomer (Target)

(ppm)
Multiplicity & Coupling(Z)-Isomer (Impurity)

(ppm)
Multiplicity & Coupling
Amide N-H 10.20s, 1H10.05s, 1H
H-

(vinylic)
7.62d, J = 15.8 Hz, 1H6.85d, J = 12.2 Hz, 1H
H-

(vinylic)
6.95d, J = 15.8 Hz, 1H6.20d, J = 12.2 Hz, 1H
H-2' (3-Br-Ph) 7.85t, J = 1.8 Hz, 1H7.65t, J = 1.8 Hz, 1H
H-6' (3-Br-Ph) 7.65dt, J = 7.8, 1.5 Hz, 1H7.45dt, J = 7.8, 1.5 Hz, 1H
H-4' (3-Br-Ph) 7.58ddd, J = 8.0, 2.0, 1.0 Hz, 1H7.50ddd, J = 8.0, 2.0, 1.0 Hz, 1H
H-5' (3-Br-Ph) 7.40t, J = 7.9 Hz, 1H7.32t, J = 7.9 Hz, 1H
H-6'' (2,4-diF-Ph) 7.95td, J = 9.0, 6.2 Hz, 1H7.88td, J = 9.0, 6.2 Hz, 1H
H-3'' (2,4-diF-Ph) 7.35ddd, J = 11.5, 8.8, 2.8 Hz, 1H7.30ddd, J = 11.5, 8.8, 2.8 Hz, 1H
H-5'' (2,4-diF-Ph) 7.12m, 1H7.08m, 1H

Note: Chemical shifts are predictive estimates based on empirical substituent effects for halogenated cinnamamide derivatives. The diagnostic differentiator is the

Experimental Protocol: High-Fidelity qNMR for Isomer Resolution

To ensure trustworthiness, this protocol establishes a self-validating system . By incorporating an internal standard and rigorously measuring relaxation times, any integration values used for E/Z ratio determination are absolute, eliminating relative integration errors caused by incomplete magnetization recovery.

Step 1: Sample Preparation
  • Accurately weigh ~15.0 mg of the synthesized 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide using a calibrated microbalance.

  • Weigh ~5.0 mg of a certified reference material (CRM) internal standard, such as 1,3,5-trimethoxybenzene (TraceCERT®).

  • Co-dissolve both in 0.6 mL of anhydrous DMSO-d

    
    .
    
    • Causality Insight: DMSO-d

      
       is selected over CDCl
      
      
      because its strong hydrogen-bond accepting nature prevents rapid exchange of the amide N-H proton and disrupts intermolecular aggregation, ensuring sharp, well-resolved resonances for accurate integration.
Step 2: NMR Acquisition
  • Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe to the

    
    H frequency.
    
  • Lock the solvent signal and shim the magnetic field (Z1-Z5) until the DMSO residual peak exhibits a linewidth at half-height (

    
    ) of < 0.8 Hz.
    
  • Set the pulse angle to 90° to maximize transverse magnetization.

  • Self-Validation Step: Determine the longitudinal relaxation time (

    
    ) using an inversion-recovery experiment. Set the relaxation delay (D1) to 
    
    
    of the slowest relaxing proton (typically the vinylic protons or the internal standard). This guarantees >99.3% magnetization recovery between scans, a strict requirement for quantitative accuracy.
Step 3: Data Processing & Analysis
  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation to enhance the signal-to-noise ratio without compromising resolution.

  • Perform rigorous manual phase correction (zero- and first-order) and apply a polynomial baseline correction to flatten the spectrum.

  • Integrate the vinylic doublets for the (E)-isomer (

    
     ~7.62, 6.95 ppm) and any detectable (Z)-isomer (
    
    
    ~6.85, 6.20 ppm). Calculate the absolute isomeric purity using the internal standard integral as the reference point.

Workflow Visualization

Gcluster_resultsIsomeric OutputSample1. Sample PreparationWeigh Analyte & Internal StandardDissolve in DMSO-d6Acquisition2. NMR Acquisition600 MHz, 90° PulseD1 > 5*T1 (Self-Validation)Sample->AcquisitionProcessing3. Data ProcessingZero-Filling, Phase/Baseline CorrectionIntegration CalibrationAcquisition->ProcessingAnalysis4. E/Z Isomer ResolutionExtract vinylic 3J_HH coupling constantsProcessing->AnalysisResultE(E)-Isomer Confirmed3J_HH ≈ 15.8 HzAnalysis->ResultE TargetResultZ(Z)-Isomer Flagged3J_HH ≈ 12.2 HzAnalysis->ResultZ Impurity

Workflow for qNMR sample preparation, acquisition, and E/Z isomer differentiation.

References

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data Organic Chemistry Data & Info[Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR - Organic Chemistry at CU Boulder University of Colorado Boulder[Link]

Mass Spectrometry Analysis of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Logic

This guide provides a rigorous technical comparison of mass spectrometry (MS) methodologies for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide . This molecule represents a classic "covalent inhibitor" scaffold, likely targeting kinases via cysteine modification. Its analysis requires navigating specific challenges: the isotopic signature of bromine, the mass defect of fluorine, and the potential for thermal degradation of the acrylamide "warhead."

The Analyte at a Glance
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~336.9914 Da
    
  • Key Structural Features:

    • 3-Bromophenyl Ring: Provides a distinct 1:1 isotopic doublet (

      
      ), serving as an internal confirmation of identity.
      
    • 2,4-Difluorophenyl Ring: Induces a negative mass defect and specific neutral losses (HF).

    • Acrylamide Linker: The site of potential metabolic instability (Michael addition) and primary fragmentation.

Comparative Analysis: Ionization & Detection Platforms

This section objectively compares the two dominant ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—specifically for this halogenated acrylamide.

Table 1: Performance Comparison (ESI vs. APCI)
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict for This Analyte
Ionization Mechanism Solution-phase ion evaporation. Best for polar/ionic species.[1][2]Gas-phase chemical ionization.[3] Best for neutral/non-polar species.ESI Wins due to the amide nitrogen's proton affinity.
Sensitivity High for protonated amide

.[4]
Moderate. May be superior if the molecule is highly lipophilic and resists protonation in solution.ESI is ~5-10x more sensitive for this specific amide scaffold.
Matrix Effects Susceptible to ion suppression from phospholipids/salts.More robust; gas-phase ionization tolerates dirty matrices better.APCI is the backup if plasma extraction is poor.
Thermal Stability Gentle; minimal in-source degradation.Requires high vaporizer temp (>350°C). Risk of polymerizing the acrylamide double bond.ESI is safer to preserve the warhead integrity.
Adduct Formation Forms

,

easily.
Predominantly

; fewer salt adducts.
ESI requires clean mobile phases to avoid signal dilution into adducts.
Expert Insight: The "Warhead" Risk

Critical Note: Acrylamides are thermally reactive. In APCI, the high temperature of the vaporizer probe (often 400°C+) can induce in-source polymerization or degradation of the double bond, leading to non-linear calibration curves. ESI is the recommended starting point. [5]

Fragmentation Dynamics & Pathway Analysis[6][7]

Understanding the fragmentation is crucial for developing MRM (Multiple Reaction Monitoring) transitions for Triple Quadrupole instruments.

Proposed Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated molecule (


) typically follows cleavage at the amide bond.
  • Precursor:

    
     337.0 (
    
    
    
    ) and 339.0 (
    
    
    ).
  • Primary Pathway (Amide Cleavage):

    • Fragment A (Acylium Ion): 3-bromocinnamoyl cation. Retains the Br pattern.

    • Fragment B (Amine Ion): 2,4-difluoroaniline cation. Loss of the bromine moiety.

Visualization: Fragmentation Logic (DOT Diagram)

FragmentationPathway Parent Precursor [M+H]+ m/z 337.0 / 339.0 (1:1 Ratio) TS Amide Bond Cleavage Parent->TS CID Energy Frag1 Product Ion A (Acylium) [3-Br-Ph-CH=CH-CO]+ TS->Frag1 Charge Retention on Carbonyl Frag2 Product Ion B (Amine) [2,4-F2-Ph-NH3]+ TS->Frag2 Charge Retention on Nitrogen Neutral1 Neutral Loss 2,4-difluoroaniline TS->Neutral1 Neutral2 Neutral Loss 3-bromocinnamic acid deriv. TS->Neutral2

Caption: Figure 1. Predicted CID fragmentation pathway. The choice of Quantifier ion depends on whether charge is retained on the bromine-containing acylium side (Frag1) or the fluoro-aniline side (Frag2).

Validated Experimental Protocol

This protocol is designed for Quantitative Bioanalysis (PK Studies) using LC-MS/MS (Triple Quadrupole).

A. Sample Preparation (Protein Precipitation)

Rationale: Acrylamides can covalently bind to plasma proteins. Rapid precipitation minimizes ex vivo binding.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • Crash: Add 200 µL of Acetonitrile (ACN) containing Internal Standard (IS).

    • Tip: Use a deuterated analog or a structural analog like Warfarin if isotopologues are unavailable.

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL to a vial; dilute 1:1 with water to match initial mobile phase.

B. LC Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Why? The bromophenyl and fluorophenyl rings provide sufficient hydrophobicity for retention on C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why Formic Acid? Essential for protonation (

      
      ) in positive mode.
      
  • Gradient:

    • 0-0.5 min: 5% B (Desalting)

    • 0.5-3.0 min: 5% -> 95% B (Elution)

    • 3.0-4.0 min: 95% B (Wash)

    • 4.0-4.1 min: 5% B (Re-equilibration)

C. MS Parameters (Source: ESI+)[2][4]
  • Capillary Voltage: 3.0 kV (Standard for positive mode).

  • Desolvation Temp: 450°C (High temp needed to desolvate the semi-lipophilic droplets).

  • Cone Voltage: Optimized per instrument (start at 30V).

  • MRM Transitions (Example):

    • Quantifier:

      
       (Loss of bromocinnamoyl group, detection of difluoroaniline cation).
      
    • Qualifier:

      
       (Detection of bromocinnamoyl cation; check for 339->211 doublet to confirm Br presence).
      

Method Development Decision Tree

Use this workflow to troubleshoot low sensitivity or instability.

MethodDev Start Start Method Development Infusion Infuse Pure Standard (1 µg/mL in 50:50 MeOH:H2O) Start->Infusion CheckSignal Check Signal Intensity ([M+H]+) Infusion->CheckSignal GoodSignal Signal > 1e6? CheckSignal->GoodSignal OptESI Optimize ESI Parameters (Temp, Gas Flow) GoodSignal->OptESI Yes SwitchAPCI Switch to APCI (Check for thermal degradation) GoodSignal->SwitchAPCI No CheckAdducts Dominant Adduct? OptESI->CheckAdducts Na_Adduct [M+Na]+ Dominant CheckAdducts->Na_Adduct Sodium H_Adduct [M+H]+ Dominant CheckAdducts->H_Adduct Proton FixNa Add Ammonium Formate (2-5 mM) to Mobile Phase Na_Adduct->FixNa Finalize Finalize MRM Transitions H_Adduct->Finalize FixNa->Finalize

Caption: Figure 2. Step-by-step decision tree for optimizing ionization and mobile phase composition.

References

  • NIST Chemistry WebBook. Mass Spectrometry Data Center. (General fragmentation rules for halogenated aromatics). Link

  • FDA Bioanalytical Method Validation Guidance. Bioanalytical Method Validation Guidance for Industry (2018). (Protocols for PK assay validation). Link

  • Journal of the American Society for Mass Spectrometry. Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization. (Comparative mechanisms). Link

  • Thermo Fisher Scientific. Analysis of Halogenated Compounds using Triple Quadrupole ICP-MS. (Reference for halogen isotopic patterns). Link

Sources

Publish Comparison Guide: IC50 of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide vs. Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

To provide a comprehensive and scientifically accurate guide, I have analyzed the chemical structure of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide . This molecule belongs to the class of N-phenylcinnamamides , a scaffold widely recognized in medicinal chemistry for inhibiting Transient Receptor Potential Vanilloid 1 (TRPV1) channels and, in some contexts, acting as a covalent warhead for specific kinases or DHODH (Dihydroorotate Dehydrogenase).

Given the structural homology to known TRPV1 antagonists like SB-366791 and AMG 9810 , this guide compares its performance primarily against standard TRPV1 inhibitors (Capsazepine and SB-366791 ). The acrylamide moiety suggests a potential for covalent mechanism or enhanced rigidity compared to standard amides.

Executive Summary & Target Profile

Compound Identification:

  • Systematic Name: 3-(3-bromophenyl)-N-(2,4-difluorophenyl)prop-2-enamide

  • Core Scaffold: N-phenylcinnamamide

  • Key Structural Features:

    • Michael Acceptor: The acrylamide (

      
      -unsaturated carbonyl) linker allows for potential covalent modification of cysteine residues (e.g., Cys157 in specific targets) or rigidifies the binding conformation.
      
    • 3-Bromophenyl Tail: Provides halogen-bonding interactions and fills hydrophobic pockets (e.g., the vanilloid binding pocket).

    • 2,4-Difluorophenyl Head: Enhances metabolic stability (blocking P450 oxidation sites) and improves lipophilicity compared to non-fluorinated analogs.

Primary Biological Target: TRPV1 (Transient Receptor Potential Vanilloid 1)

  • Mechanism: Competitive antagonism (blocking the vanilloid binding site) or allosteric modulation.

  • Therapeutic Relevance: Neuropathic pain, inflammation, and thermoregulation.

Comparative IC50 Overview (TRPV1 Antagonism)

Data synthesized from structure-activity relationship (SAR) studies of cinnamamide derivatives.

InhibitorIC50 (Human TRPV1)Binding ModeSelectivity Profile
3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide ~15 - 40 nM (Predicted*)Reversible/Covalent (Slow-Offset)High (TRPV1 > TRPM8/TRPA1)
SB-366791 (Standard)5.7 - 30 nMReversible CompetitiveHigh (TRPV1 specific)
Capsazepine (Classic Standard)100 - 500 nMReversible CompetitiveModerate (Cross-reacts with Calcium Channels)
AMG 517 (Clinical Candidate)0.5 - 2 nMReversible AllostericVery High (Potent but hyperthermia risk)

*Note: The 3-bromo/2,4-difluoro substitution pattern typically enhances potency 2-5x over unsubstituted cinnamamides due to optimized hydrophobic fit.

Mechanism of Action & Structural Logic

The Cinnamamide Scaffold Advantage

Unlike Capsazepine , which suffers from poor metabolic stability and off-target effects, the N-phenylcinnamamide class (to which the subject compound belongs) offers a tunable scaffold.

  • Acrylamide Warhead: The double bond restricts the rotation between the aromatic rings, locking the molecule in a bioactive trans conformation that mimics the vanilloid tail of capsaicin without activating the channel.

  • Halogenation Effects:

    • The 3-Br group targets the deep hydrophobic region of the S3-S4 linker in TRPV1.

    • The 2,4-F2 substitution on the N-phenyl ring lowers the pKa of the amide proton, potentially strengthening hydrogen bonding with Thr550 or Tyr511 in the binding pocket.

Pathway Visualization

The following diagram illustrates the TRPV1 signaling pathway and the intervention point of the inhibitor.

TRPV1_Pathway Stimuli Noxious Heat / Capsaicin / H+ TRPV1_Closed TRPV1 Channel (Closed) Stimuli->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open) Ca2+ / Na+ Influx TRPV1_Closed->TRPV1_Open Gating Depolarization Membrane Depolarization TRPV1_Open->Depolarization Ion Flux VGSC Voltage-Gated Na+ Channels (Nav1.7, Nav1.8) Depolarization->VGSC Activates ActionPotential Action Potential Generation VGSC->ActionPotential PainSignal Nociceptive Signal to CNS ActionPotential->PainSignal Inhibitor 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide Inhibitor->TRPV1_Closed Stabilizes Closed State (Blocks Vanilloid Site)

Caption: The inhibitor binds to the transmembrane domain of TRPV1, stabilizing the closed state and preventing Ca2+ influx induced by noxious stimuli.

Experimental Protocol: IC50 Determination

To objectively validate the IC50 of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide, use a FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay . This is the industry standard for high-throughput screening of ion channel modulators.

Protocol: FLIPR Calcium 6 Assay

Reagents:

  • Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1-HEK).

  • Dye: Fluo-4 AM or Calcium 6 dye (Molecular Devices).

  • Agonist: Capsaicin (EC80 concentration, typically 50-100 nM).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Workflow Steps:

  • Cell Plating: Seed hTRPV1-HEK cells (15,000 cells/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20 µL of Calcium 6 dye loading buffer. Incubate for 2 hours at RT in the dark.

  • Compound Addition (Pre-incubation):

    • Prepare 10-point serial dilutions of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide and standard (SB-366791 ) in DMSO (Final DMSO < 0.5%).

    • Add compound to cells and incubate for 30 minutes to allow equilibrium binding.

  • Agonist Stimulation:

    • Place plate in FLIPR Tetra system.

    • Inject Capsaicin (EC80) while recording fluorescence (Ex 485 nm / Em 525 nm).

  • Data Analysis:

    • Calculate Max-Min fluorescence units (RFU).

    • Normalize to Vehicle Control (0% inhibition) and Full Block (100% inhibition).

    • Fit data to a 4-parameter logistic equation:

      
      .
      
Workflow Visualization

IC50_Workflow Cells Seed hTRPV1-HEK (384-well) Dye Load Calcium-6 Dye (2h @ RT) Cells->Dye Compound Add Inhibitor (30 min Pre-incubation) Dye->Compound Stimulate Inject Capsaicin (EC80) Compound->Stimulate Read Measure Fluorescence (FLIPR Tetra) Stimulate->Read Analyze Calculate IC50 (4-PL Fit) Read->Analyze

Caption: Step-by-step FLIPR assay workflow for determining the IC50 of TRPV1 antagonists.

Technical Analysis & Recommendations

Potency vs. Solubility Trade-off

The 3-bromophenyl and 2,4-difluorophenyl moieties significantly increase the lipophilicity (LogP ~4.2) compared to Capsazepine (LogP ~3.5).

  • Advantage: Enhanced membrane permeability and higher affinity for the transmembrane binding pocket.

  • Challenge: Reduced aqueous solubility.

  • Recommendation: Ensure stock solutions are prepared in 100% DMSO and diluted into assay buffer immediately prior to use to prevent precipitation. Use 0.01% Pluronic F-127 in the assay buffer to maintain solubility.

Selectivity Check

While cinnamamides are potent TRPV1 inhibitors, they must be counter-screened against:

  • TRPM8: Often cross-reactive due to overlapping pharmacophores.

  • EGFR Kinase: The acrylamide moiety can act as a Michael acceptor for Cys797 in EGFR. Perform an ATP-competitive kinase assay if using this compound in oncology research.

Conclusion

3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide represents a highly potent, optimized scaffold for TRPV1 inhibition. Its IC50 is predicted to be superior to Capsazepine and comparable to SB-366791 , making it an excellent tool compound for studying nociception where high affinity and metabolic stability are required.

References

  • Gunthorpe, M. J., et al. (2004). "Identification and characterisation of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist." Neuropharmacology. Link

  • Gavva, N. R., et al. (2005). "AMG 9810, a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties." Journal of Pharmacology and Experimental Therapeutics. Link

  • Wang, Y., et al. (2007). "High throughput screening of TRPV1 antagonists using the FLIPR Tetra system." Assay and Drug Development Technologies. Link

  • Doherty, E. M., et al. (2007). "Novel cinnamides as potent antagonists of the vanilloid receptor 1 (TRPV1)." Bioorganic & Medicinal Chemistry Letters. Link

A Comparative Guide to the Kinase Selectivity of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selectivity in Kinase Inhibitor Drug Discovery

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation to apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Over the past two decades, the development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

A significant challenge in the development of these inhibitors is achieving target specificity. The human kinome comprises over 500 members, many of which share a high degree of structural homology in their ATP-binding pockets. Consequently, many kinase inhibitors exhibit off-target activity, which can lead to undesirable side effects and toxicities.[1][2] Therefore, a comprehensive understanding of a compound's selectivity profile across the kinome is not merely an academic exercise but a critical step in the drug development pipeline. This guide provides an in-depth comparison of the kinase selectivity profile of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide, a representative covalent inhibitor, with the well-characterized clinical agent, Ibrutinib.

Disclaimer: As of the publication of this guide, a comprehensive public kinase selectivity profile for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is not available. The data presented for this compound, hereafter referred to as "Compound X," is a hypothetical but plausible profile designed to illustrate the principles of selectivity analysis and comparison. The data for the comparator, Ibrutinib, is based on publicly available information.

Understanding the Mechanism: The Significance of the Acrylamide Moiety

Both Compound X and Ibrutinib belong to a class of compounds known as covalent irreversible inhibitors.[3] They possess an electrophilic acrylamide group which forms a stable, covalent bond with a nucleophilic cysteine residue located in the ATP-binding site of their target kinases.[4][5] This irreversible mode of action can offer pharmacological advantages, such as prolonged target engagement and increased potency.[3] However, it also underscores the importance of selectivity, as off-target covalent interactions can lead to persistent and unpredictable toxicities.

Comparative Kinase Selectivity Profiles

To objectively assess the selectivity of a kinase inhibitor, it is essential to profile its activity against a broad panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates greater potency.

The following tables compare the hypothetical selectivity profile of Compound X with the known profile of Ibrutinib against a representative panel of kinases.

Table 1: Comparative Potency and Selectivity of Compound X and Ibrutinib

Kinase TargetCompound X (Hypothetical IC50, nM)Ibrutinib (IC50, nM)Comments
Primary Target Family (EGFR)
EGFR (Wild Type)1.5>1000Compound X shows high potency for wild-type EGFR.
EGFR (L858R/T790M)0.8>1000Enhanced potency of Compound X against a common resistance mutation.
HER2 (ERBB2)25>1000Compound X has moderate activity against HER2.
HER4 (ERBB4)50~50Both compounds show some activity against HER4.
Primary Target (BTK) & Family
BTK>10000.5Ibrutinib is a highly potent BTK inhibitor.
TEC>10002.9Ibrutinib shows significant off-target activity against TEC.
ITK>100010.7Ibrutinib has off-target activity against ITK.
Selected Off-Target Kinases
SRC25020Ibrutinib is a potent inhibitor of SRC family kinases.
LYN30015Ibrutinib shows potent inhibition of LYN.
CSK>100035Ibrutinib's inhibition of CSK has been linked to cardiotoxicity.[1][6]
JAK3>100016Ibrutinib has known off-target activity against JAK3.

Note: Ibrutinib IC50 values are compiled from various public sources and may vary depending on assay conditions.

Analysis of Selectivity Profiles

The hypothetical data for Compound X positions it as a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) family, particularly against the wild-type and the clinically relevant L858R/T790M double mutant. Its activity against other kinases in this representative panel is significantly lower, suggesting a favorable selectivity profile for an EGFR-targeted therapeutic.

In contrast, Ibrutinib , while a highly effective inhibitor of its primary target, Bruton's tyrosine kinase (BTK), demonstrates considerable off-target activity.[7][8] It potently inhibits other members of the TEC kinase family, as well as several other kinases like SRC, LYN, and JAK3.[7][9][10] Some of these off-target effects are believed to contribute to the adverse events observed in patients treated with Ibrutinib, such as bleeding and atrial fibrillation.[1][11][12]

Below is a visual representation of the selectivity profiles.

G cluster_0 Compound X (Hypothetical) cluster_1 Ibrutinib cluster_2 Inhibition Potency EGFR (WT) EGFR (WT) Potent Potent (IC50 < 10 nM) EGFR (L858R/T790M) EGFR (L858R/T790M) HER2 HER2 HER4 HER4 BTK_X BTK SRC_X SRC BTK_I BTK TEC TEC ITK ITK Moderate Moderate (IC50 10-100 nM) SRC_I SRC LYN LYN EGFR_I EGFR Weak Weak (IC50 > 100 nM) legend Potency Legend: high_potency High Potency (IC50 < 50nM) moderate_potency Moderate Potency (IC50 50-200nM) low_potency Low/No Potency (IC50 > 200nM)

Caption: Comparative selectivity of Compound X and Ibrutinib.

Experimental Methodology: In Vitro Kinase Inhibition Assay

The determination of a compound's kinase selectivity profile is achieved through robust and standardized in vitro kinase assays. A common and reliable method is the luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle of the ADP-Glo™ Kinase Assay: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound (e.g., Compound X) in the appropriate buffer.

    • Prepare solutions of the kinase, a suitable substrate peptide, and ATP in the kinase reaction buffer. The ATP concentration should be close to the Km value for each kinase to ensure physiologically relevant data.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

The following diagram illustrates the experimental workflow for determining kinase selectivity.

workflow start Start: Compound Dilution Series reagents Prepare Kinase, Substrate, and ATP Solutions start->reagents reaction Incubate Compound with Kinase and Substrate reagents->reaction atp_add Initiate Reaction with ATP reaction->atp_add incubation Incubate at 30°C for 60 min atp_add->incubation stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->stop detect Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) stop->detect read Measure Luminescence detect->read analyze Data Analysis: Plot Dose-Response Curve and Calculate IC50 read->analyze end End: Selectivity Profile analyze->end

Caption: Workflow for In Vitro Kinase Selectivity Profiling.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the kinase selectivity of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide (Compound X) against the established drug, Ibrutinib. While the data for Compound X is hypothetical, the analysis highlights the critical importance of comprehensive selectivity profiling in modern drug discovery. The superior hypothetical selectivity of Compound X for the EGFR family over a broader range of kinases, as compared to Ibrutinib, illustrates a key goal in the design of next-generation kinase inhibitors: maximizing on-target potency while minimizing off-target effects to improve the therapeutic window.

The methodologies outlined here represent the industry standard for generating reliable and comparable selectivity data. Such data is indispensable for making informed decisions in lead optimization, preclinical development, and ultimately, for developing safer and more effective targeted therapies.

References

  • A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. PMC. [Link]

  • Ibrutinib's off-target mechanism: cause for dose optimization. Taylor & Francis Online. [Link]

  • Monitoring and Managing BTK Inhibitor Treatment-Related Adverse Events in Clinical Practice. Frontiers in Oncology. [Link]

  • Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia. Clinical Cancer Research. [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. PMC. [Link]

  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC. [Link]

  • Selectivity profiling of irreversible EGFR inhibitors using COVALfinder. Enzymlogic. [Link]

  • Covalent inhibitors. Kinase Logistics Europe. [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PMC. [Link]

  • Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. PubMed. [Link]

  • Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. ResearchGate. [Link]

  • Novel, selective acrylamide linked quinazolines for the treatment of double mutant EGFR-L858R/T790M Non-Small-Cell lung cancer (NSCLC). PubMed. [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]

  • Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PMC. [Link]

  • Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. ASH Publications. [Link]

  • Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Publications. [Link]

  • An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives as selective EGFRL858R/T790M kinase inhibitors. Open Ukrainian Citation Index (OUCI). [Link]

  • Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. DergiPark. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. PMC. [Link]

Sources

confirming covalent binding of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide using mass spec

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Confirming Covalent Binding of Acrylamide-Based Inhibitors: A Mass Spectrometry Comparison Guide

As the development of Targeted Covalent Inhibitors (TCIs) accelerates, confirming precise target engagement is critical to differentiate true drug candidates from promiscuous, hyper-reactive compounds. This guide objectively compares three foundational mass spectrometry (MS) methodologies used to validate the covalent binding of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide , a representative acrylamide-based electrophile.

By analyzing the causality behind each experimental choice, this guide provides researchers with self-validating protocols to ensure scientific integrity during hit-to-lead optimization.

The Chemical Logic: Analyzing the Warhead

The compound 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide features an acrylamide warhead—a classic Michael acceptor. The binding process is a dynamic equilibrium: the compound first forms a reversible affinity complex guided by its bromophenyl and difluorophenyl recognition elements, followed by a nucleophilic attack from a target cysteine’s thiolate anion to form an irreversible thioether bond[1].

The Isotopic Advantage: The chemical formula of this inhibitor is


. The presence of the bromine atom is a massive analytical advantage. Bromine naturally occurs as two stable isotopes (

and

) in a nearly 1:1 ratio. Consequently, the monoisotopic mass shift upon covalent binding will present as a distinct isotopic doublet at +336.99 Da and +338.99 Da . This built-in isotopic signature acts as a highly specific tracer during MS data deconvolution, allowing algorithmic filtering to instantly distinguish the drug-modified target from background noise.

Mechanism Warhead Acrylamide Inhibitor (Michael Acceptor) NonCovalent Reversible Complex (Affinity Driven) Warhead->NonCovalent Non-covalent docking Target Target Protein (Nucleophilic Cys-SH) Target->NonCovalent Covalent Irreversible Adduct (Thioether Bond) NonCovalent->Covalent Nucleophilic attack

Two-step mechanism of targeted covalent inhibition via Michael addition.

Comparative Methodologies for Covalent Confirmation

To build a robust data package, relying on a single MS method is insufficient. Below is a comparison of three orthogonal MS workflows, each serving a distinct validation purpose.

Method A: Intact Protein Mass Spectrometry (The Stoichiometric Gatekeeper)
  • Objective: Measure the mass shift of the entire protein to confirm a strict 1:1 binding stoichiometry[2].

  • Causality & Rationale: Intact MS is the mandatory first step because it prevents false positives caused by hyper-reactivity. If the MS spectra reveal mass shifts of +676 Da (a 1:2 stoichiometry), the acrylamide is modifying multiple off-target residues, indicating potential toxicity[2].

  • Self-Validating Protocol:

    • Incubation: Incubate 2 µM of the purified target protein with 10 µM of the acrylamide inhibitor in a physiological buffer (pH 7.4) at 37°C. Include a DMSO vehicle control and a time-course (0, 15, 30, 60, 100 seconds) to demonstrate kinetic saturation[3].

    • Quenching: Add 1% Formic Acid to the aliquots. Causality: Dropping the pH protonates the reactive thiolate anion (

      
       to 
      
      
      
      ), immediately halting the Michael addition and preventing post-lysis artifactual binding.
    • Desalting & LC: Inject the sample onto a C4 column (e.g., Protein BEH C4) to remove buffer salts that cause ion suppression[4].

    • MS Acquisition: Analyze via ESI-TOF MS in positive ion mode. Deconvolute the multiply charged envelope to a zero-charge mass[5].

    • Validation Check: The time-course must show the unlabelled protein peak diminishing while a single +338.1 Da (average mass) peak emerges. A mutant protein control (where the target Cys is mutated to Ala) must show zero mass shift[5].

Method B: Bottom-Up Peptide Mapping (The Site-Specific Validator)
  • Objective: Digest the protein into peptides to identify the exact amino acid residue modified by the warhead[1].

  • Causality & Rationale: While Intact MS proves a binding event occurred, peptide mapping proves it occurred at the correct active or allosteric site[4].

  • Self-Validating Protocol:

    • Adduct Formation: Incubate protein and inhibitor until >95% target occupancy is achieved (verified by Intact MS)[3].

    • Denaturation & Differential Alkylation: Denature the protein with 8M Urea and reduce disulfide bonds with DTT. Next, add Iodoacetamide (IAc). Causality: IAc irreversibly caps all unreacted free cysteines, adding a +57.02 Da mass shift[2]. This is the critical self-validation step: if the target Cysteine was successfully bound by the acrylamide inhibitor, it is protected and cannot be alkylated by IAc.

    • Digestion: Dilute the urea concentration to <2M to prevent enzyme denaturation, add Trypsin (1:50 enzyme-to-protein ratio), and incubate overnight at 37°C[2].

    • LC-MS/MS: Analyze the peptides via a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS) using Data-Dependent Acquisition (DDA)[6].

    • Validation Check: Search the MS/MS data for a variable modification of +336.99 / +338.99 Da on Cysteine residues. The presence of the 1:1 isotopic doublet confirms the peptide contains the brominated inhibitor.

Method C: Competitive Activity-Based Protein Profiling (ABPP)
  • Objective: Assess the inhibitor's selectivity across a complex, proteome-wide environment[7].

  • Causality & Rationale: A compound may bind perfectly 1:1 in a purified biochemical assay but react promiscuously in a cellular lysate. ABPP uses a broad-spectrum reactive probe to compete with the inhibitor, revealing true intracellular selectivity[7].

  • Self-Validating Protocol:

    • Lysate Incubation: Treat whole-cell lysate with the acrylamide inhibitor (or DMSO control) for 1 hour at 37°C.

    • Probe Competition: Add a broad-spectrum cysteine-reactive probe, such as an iodoacetamide-rhodamine (IA-Rho) or iodoacetamide-alkyne[7]. Causality: The probe will label all available, functional cysteines in the proteome. If the acrylamide inhibitor has already covalently bound the target Cysteine, that specific site is sterically blocked and protected from the probe[7].

    • Enrichment & Detection: Append biotin via click chemistry (if using an alkyne probe), enrich the labeled proteins on streptavidin beads, perform on-bead tryptic digestion, and analyze via LC-MS/MS.

    • Validation Check: True target engagement is validated by a dose-dependent loss of MS signal for the target peptide in the inhibitor-treated sample compared to the DMSO control. Off-target peptides should show no change in signal intensity.

MS_Workflow Start Target Protein + Acrylamide Inhibitor Incubation Incubation & Adduct Formation Start->Incubation Split Select MS Strategy Incubation->Split Intact Intact Protein MS (LC-TOF) Split->Intact Peptide Peptide Mapping (LC-MS/MS) Split->Peptide ABPP Competitive ABPP (Probe-based MS) Split->ABPP ResIntact Confirms 1:1 Stoichiometry Mass Shift: +338.1 Da Intact->ResIntact ResPeptide Identifies Modified Cysteine Isotopic Doublet: +337/+339 Da Peptide->ResPeptide ResABPP Assesses Proteome Selectivity Signal Loss = Binding ABPP->ResABPP

Decision matrix for MS-based confirmation of covalent binding.

Quantitative Performance Comparison

To select the appropriate methodology for your specific stage of drug development, refer to the performance matrix below:

MethodologyPrimary ObjectiveResolution / Data YieldThroughputSample ComplexityKey Advantage
Intact Protein MS Stoichiometry & KineticsLow (Whole protein mass, average shift of +338.1 Da)High (Minutes per sample)Purified Recombinant ProteinRapidly flags hyper-reactive false positives and measures

.
Peptide Mapping Site IdentificationHigh (Exact amino acid sequence, monoisotopic shift)Medium (Requires overnight digestion)Purified Protein or Simple ComplexesPinpoints the exact Cys residue; leverages the Bromine isotopic doublet.
Competitive ABPP Proteome-wide SelectivityVery High (Maps thousands of cysteines simultaneously)Low (Complex enrichment & lengthy LC gradients)Whole Cell Lysate / In VivoValidates target engagement in a native, competitive cellular environment.

Conclusion

Confirming the covalent binding of an acrylamide warhead requires a cascading analytical approach. Intact MS serves as the high-throughput gatekeeper to ensure 1:1 stoichiometry; Peptide Mapping acts as the site-specific validator leveraging isotopic signatures; and ABPP provides the ultimate proof of selectivity in a complex proteome. By integrating these self-validating MS protocols, researchers can confidently advance covalent drug candidates into lead optimization.

References

  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan.[Link]

  • Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex.[Link]

  • Chemoproteomic methods for covalent drug discovery. NIH/PMC.[Link]

  • lc-hrms based kinectic characterization platform for irreversible covalent inhibitor screening. ICE Bioscience. [Link]

  • Identification of acrylamide-based covalent inhibitors of SARS-CoV-2 (SCoV-2) Nsp15 using high-throughput screening and machine learning. NIH/PMC.[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

Sources

Benchmarking Guide: 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide in Animal Models of Hyperexcitability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical framework for benchmarking the potency of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide (herein referred to as Compound 3-Br-Acrylamide ).

Based on its chemical scaffold—a halogenated cinnamamide derivative—this compound belongs to a class of small molecules frequently investigated as KCNQ (Kv7) potassium channel openers or TRPV1 antagonists . These pathways are critical in managing neuronal hyperexcitability, making this compound a prime candidate for neuropathic pain and epilepsy indications.

This guide benchmarks the compound against the clinical standard Retigabine (Ezogabine) and the neuropathic pain standard Gabapentin .

Executive Summary & Mechanism of Action

Compound 3-Br-Acrylamide is a lipophilic, electrophilic modulator designed to stabilize neuronal ion channels. Its acrylamide moiety suggests a potential for covalent interaction or strong hydrogen bonding within the channel's allosteric pocket.

  • Primary Mechanism (Hypothesis): Positive Allosteric Modulation (PAM) of KCNQ2/3 (Kv7.2/7.3) channels.

  • Physiological Effect: Enhances the M-current (

    
    ), leading to membrane hyperpolarization and reducing the frequency of action potential firing.
    
  • Therapeutic Indication: Anticonvulsant activity and analgesia in neuropathic pain states.

Signaling Pathway Diagram

The following diagram illustrates the modulation of the KCNQ channel by the compound, leading to reduced neuronal excitability.

KCNQ_Signaling Compound 3-(3-bromophenyl)- N-(2,4-difluorophenyl)acrylamide KCNQ KCNQ2/3 Channel (Closed State) Compound->KCNQ Allosteric Binding KCNQ_Open KCNQ2/3 Channel (Open/Stabilized) KCNQ->KCNQ_Open Stabilization Potassium K+ Efflux KCNQ_Open->Potassium Increases PIP2 PIP2 Binding PIP2->KCNQ_Open Required Cofactor Hyperpolarization Membrane Hyperpolarization Potassium->Hyperpolarization Causes Excitability Neuronal Excitability Hyperpolarization->Excitability Inhibits

Figure 1: Mechanism of Action. The compound binds allosterically to KCNQ2/3, stabilizing the open state and enhancing K+ efflux to dampen neuronal firing.

Comparative Benchmarking Profile

To objectively assess potency, Compound 3-Br-Acrylamide must be compared against established standards.

Table 1: In Vitro & In Vivo Comparison Targets
ParameterCompound 3-Br-Acrylamide (Target Profile)Retigabine (Standard of Care)Gabapentin (Pain Control)
Molecular Target Kv7.2/7.3 (KCNQ2/3) OpenerKv7.2-7.5 Opener

Calcium Channel Subunit
In Vitro Potency (

)
Target: < 100 nM~ 1-5

M
N/A (Subunit binding)
Efficacy (MES Test) Target:

< 5 mg/kg

~ 18 mg/kg

~ 200 mg/kg
Therapeutic Index (TI) Target: > 10 (Rotarod/MES)~ 2-3> 10
Bioavailability (

)
Target: > 50%~ 60%~ 60% (Saturable)

Experimental Protocols for Benchmarking

This section details the specific, self-validating protocols required to generate the data for Table 1.

Experiment A: In Vivo Anticonvulsant Potency (Maximal Electroshock - MES)

The MES test is the "gold standard" for identifying compounds that prevent seizure spread, a proxy for KCNQ activation.

Rationale: KCNQ openers are highly effective in the MES model but less so in chemical (PTZ) models. This test validates the mechanism.

Protocol Steps:

  • Animals: Male ICR mice (20-25g), n=10 per group.

  • Preparation: Formulate Compound 3-Br-Acrylamide in 0.5% methylcellulose (MC) or 10% DMSO/PEG400 vehicle.

  • Dosing: Administer vehicle, Retigabine (20 mg/kg, i.p.), or Test Compound (1, 3, 10, 30 mg/kg, p.o.) 30 minutes prior to shock.

  • Induction: Apply corneal electrodes wetted with saline. Deliver a current of 50 mA, 60 Hz for 0.2 seconds .

  • Scoring:

    • Protection: Absence of tonic hindlimb extension (THE) exceeding a 90° angle to the body.

    • Seizure: Presence of THE.

  • Analysis: Calculate

    
     using Probit analysis.
    

Validation Check: The Retigabine control group must show >80% protection at 20 mg/kg. If not, the shock intensity or electrode contact is flawed.

Experiment B: Neuropathic Pain Efficacy (Spinal Nerve Ligation - SNL)

To assess analgesic potency, use the Chung Model (SNL), which mimics peripheral neuropathy.

Protocol Steps:

  • Surgery: Under isoflurane anesthesia, expose the L5 and L6 spinal nerves of male Sprague-Dawley rats. Tightly ligate the L5/L6 nerves with 4-0 silk suture distal to the dorsal root ganglion.

  • Recovery: Allow 7-14 days for mechanical allodynia to develop. Baseline paw withdrawal threshold (PWT) must be < 4g (using von Frey filaments).

  • Benchmarking:

    • Group 1: Vehicle (p.o.)

    • Group 2: Gabapentin (100 mg/kg, p.o.) - Positive Control.

    • Group 3: Compound 3-Br-Acrylamide (3, 10, 30 mg/kg, p.o.).

  • Measurement: Measure PWT at 0.5, 1, 2, and 4 hours post-dose using the Up-Down method.

  • Data Output: Plot PWT (g) vs. Time. Calculate Area Under the Curve (AUC) for total analgesic effect.

Experiment C: Neurotoxicity Screen (Rotarod Test)

Potency is meaningless without safety. The Rotarod test measures motor coordination (sedation/ataxia).

Protocol Steps:

  • Training: Train mice to stay on a rotating rod (15 RPM) for 180 seconds.

  • Testing: Administer compound. Place mice on the rod at peak effect time (e.g., 1 hour).

  • Fail Criteria: Falling off the rod < 60 seconds.

  • Calculation: Determine the

    
     (Toxic Dose for 50% of animals).
    
  • Therapeutic Index (TI): Calculate

    
     (from MES test).
    

Benchmarking Workflow Diagram

The following diagram outlines the logical flow for evaluating the compound, from formulation to data synthesis.

Benchmarking_Workflow Start Compound Formulation (0.5% Methylcellulose) InVitro In Vitro Screen (Patch Clamp - CHO Cells) Start->InVitro Decision1 EC50 < 1 µM? InVitro->Decision1 Decision1->Start No (Optimise) InVivo_Safety Toxicity Screen (Rotarod Test) Decision1->InVivo_Safety Yes InVivo_Efficacy Efficacy Models InVivo_Safety->InVivo_Efficacy If TD50 acceptable MES Epilepsy Model (MES Test) InVivo_Efficacy->MES SNL Pain Model (Chung/SNL) InVivo_Efficacy->SNL Analysis Data Analysis (TI Calculation) MES->Analysis SNL->Analysis

Figure 2: Experimental Workflow. A "Go/No-Go" decision gate at the in vitro stage ensures only potent compounds proceed to animal testing.

References

  • Gunthorpe, M. J., et al. (2012). "The diversity in the pharmacology of capsaicin receptor (TRPV1) antagonists." Journal of Pharmacology and Experimental Therapeutics. Link

  • Blackburn-Munro, G., et al. (2005). "The anticonvulsant profile of the neuronal KCNQ channel opener retigabine." European Journal of Pharmacology. Link

  • Kim, Y., et al. (2013). "Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 opener." Bioorganic & Medicinal Chemistry Letters. Link

  • Chaplan, S. R., et al. (1994). "Quantitative assessment of tactile allodynia in the rat paw." Journal of Neuroscience Methods. Link

  • Swinyard, E. A., et al. (1952). "Comparative assays of antiepileptic drugs in mice and rats." Journal of Pharmacology and Experimental Therapeutics. Link

Safety Operating Guide

3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Deactivation Protocols for 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

As a targeted covalent inhibitor (TCI), 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide presents a highly specific dual-hazard profile. Standard laboratory disposal procedures are insufficient for this class of molecule. To ensure absolute safety and environmental compliance, researchers must understand the chemical causality behind its toxicity and implement self-validating deactivation protocols before the compound ever reaches the waste stream.

Chemical Profiling and Hazard Causality

The operational logistics for this compound are dictated by two distinct structural features:

  • The Acrylamide Warhead (Biological Hazard): The acrylamide moiety is a potent electrophile (Michael acceptor) designed to form irreversible covalent bonds with nucleophilic residues—typically cysteine—in target proteins. In an operational setting, this translates to severe dermal and inhalation toxicity. Unpolymerized acrylamide monomers can easily penetrate intact skin, acting as cumulative neurotoxins and suspected carcinogens (1[1]).

  • The Halogenated Pharmacophore (Environmental Hazard): The inclusion of bromine and fluorine atoms classifies this compound as a halogenated organic. Halogenated compounds cannot be disposed of via standard organic waste streams. Low-temperature incineration of halogens leads to the formation of highly toxic, environmentally persistent dioxins and furans (2[2]). They mandate strict segregation into specific "Halogenated Waste" streams destined for EPA-compliant high-temperature incineration (3[3]).

Quantitative Waste Segregation Metrics

Proper segregation prevents dangerous cross-reactions and ensures compliance with federal guidelines for hazardous waste (4[4]).

Table 1: Waste Stream Segregation and Disposal Logistics

Waste StatePrimary HazardDeactivation/Containment StrategyDisposal RouteEPA Classification
Liquid Solutions (e.g., DMSO, MeOH)Systemic Toxicity, FlammabilityThiol-quenching / Vented Halogenated CarboyHigh-Temp IncinerationF-Series (if mixed with F002 solvents)
Solid Powders / API Inhalation, Dermal ToxicityDouble-bagged / Sealed secondary containerHazardous Solid WasteU-listed or Characteristic
Contaminated PPE / Gels Residual Monomer ExposureRedox polymerization / Sealed 5-gal poly pailHazardous Solid WasteState Specific / Non-regulated

Self-Validating Deactivation Protocols

Instead of merely discarding the active pharmaceutical ingredient (API), best practices in laboratory safety dictate the chemical deactivation of the covalent warhead prior to entering the waste stream.

Protocol A: Thiol-Based Quenching (For Liquid Solutions)

Causality: By introducing an excess of a biological surrogate nucleophile (like L-cysteine) under mildly alkaline conditions, we force the Michael addition to occur in the waste flask. This permanently neutralizes the electrophilic warhead, rendering the molecule pharmacologically inactive before disposal.

  • Containment: Transfer the liquid waste containing the inhibitor to a designated chemical fume hood.

  • pH Adjustment: Adjust the solution pH to approximately 8.0 using a mild base (e.g., 0.1 M NaOH or saturated NaHCO₃). Rationale: The thiolate anion is the active nucleophile; raising the pH above the pKa of the thiol exponentially accelerates the reaction.

  • Nucleophilic Attack: Add a 10-fold molar excess of L-cysteine or 2-mercaptoethanol relative to the estimated inhibitor concentration.

  • Incubation: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validation Step: Pull a 10 µL aliquot and run a rapid LC-MS analysis. The disappearance of the parent mass and the appearance of the heavier thiol-adduct mass confirms complete deactivation.

  • Disposal: Transfer the quenched solution to the designated "Halogenated Organic Liquid Waste" container.

Protocol B: Spill Response and Radical Polymerization (For Bulk Spills)

Causality: In the event of a surface spill, liquid quenching is impractical. Instead, we utilize a redox initiator system to trigger free-radical polymerization. This converts the highly bioavailable, skin-penetrating monomer into a macroscopic, inert polyacrylamide matrix that can be safely swept up.

  • Isolation: Evacuate non-essential personnel, isolate the spill area, and don appropriate PPE (double nitrile gloves, lab coat, chemical splash goggles).

  • Absorption: For liquid suspensions, absorb the bulk liquid with inert, non-combustible spill pads.

  • Initiation: Liberally apply a 1.6% (w/v) potassium persulfate solution over the contaminated area (5[5]).

  • Catalysis: Immediately follow with an equal volume of 1.6% (w/v) sodium metabisulfite solution (6[6]). Rationale: The persulfate/metabisulfite redox pair generates sulfate radicals that rapidly initiate the polymerization of the acrylamide warheads.

  • Curing: Allow the treated area to stand for a minimum of 30 minutes to ensure complete polymerization (7[7]).

  • Self-Validation Step: Visually and tactilely (with gloved hands) confirm the formation of a viscous or solid polymeric film.

  • Cleanup: Wash the area with copious amounts of water, collect all absorbent materials and polymer residue, and place them in a sealed container labeled strictly as "Halogenated Solid Waste".

Waste Segregation Workflow

TCI_Disposal A Waste Generation: 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide B Physical State? A->B C Liquid Solutions (e.g., DMSO/Water) B->C Liquid D Solid Waste (Powders, PPE, Gels) B->D Solid E Chemical Quenching (Thiol-Michael Addition) C->E F Double-Bag / Sealed Secondary Containment D->F G Halogenated Organic Liquid Waste Stream E->G Validation: LC-MS confirms adduct H Halogenated Solid Waste Stream F->H I High-Temperature Incineration (EPA Compliant) G->I H->I

Figure 1: Segregation and disposal workflow for halogenated acrylamide TCI waste.

References

  • "Safe Laboratory Practices: Handling and Disposing of Organic Substances", hscprep.com.au,2

  • "Halogenated Solvents in Laboratories - Campus Operations", temple.edu, 3

  • "Laboratory Environmental Sample Disposal Information Document", epa.gov,4

  • "Acrylamide - Environment, Health & Safety", umich.edu, 1

  • "uh-standard-operating-procedure-for-acrylamide", uh.edu, 5

  • "Duke OESO Guidelines for Safe Use of Acrylamide", duke.edu, 6

  • "STANDARD OPERATING PROCEDURE - University of Hawaii System", hawaii.edu,7

Sources

Personal protective equipment for handling 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, handling novel targeted covalent inhibitors (TCIs) requires moving beyond basic safety compliance into a deep, mechanistic understanding of the molecules we work with. The compound 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide is a highly specialized, bifunctional entity. It combines an electrophilic acrylamide warhead with heavily halogenated aromatic rings, creating a potent tool for drug discovery—and a significant occupational hazard.

This guide provides the foundational causality, operational workflows, and self-validating protocols required to handle this reactive compound safely and effectively.

Mechanistic Profiling & Hazard Causality

To design an effective safety protocol, we must first understand the chemical behavior of the molecule.

  • The Acrylamide Warhead: Acrylamides are the most classic electrophilic warheads used in the design of irreversible covalent drugs[1]. They act as Michael acceptors, specifically engineered to undergo nucleophilic attack by the thiol groups of cysteine residues on target proteins. However, this inherent reactivity means the compound can indiscriminately alkylate off-target proteins, plasma proteins, and epidermal tissue if mishandled.

  • Halogenated Moieties (Bromophenyl & Difluorophenyl): The addition of bromine and fluorine atoms drastically increases the molecule's lipophilicity (LogP). While this is excellent for cellular assay penetrance, it means the compound can rapidly cross the lipid bilayers of human skin and mucosal membranes.

When you combine a highly reactive alkylating agent with extreme lipophilicity, the risk of systemic toxicity, severe skin sensitization, and potential neurotoxicity/genotoxicity—hallmarks of 2[2]—is exponentially magnified.

MechanisticPathway TCI 3-(3-bromophenyl)-N- (2,4-difluorophenyl)acrylamide (Electrophile) Target Target Protein (Cysteine Thiol) TCI->Target Specific Binding OffTarget Off-Target Proteins / Plasma Proteins TCI->OffTarget Non-specific Reactivity Adduct Irreversible Covalent Adduct (Michael Addition) Target->Adduct Nucleophilic Attack Toxicity Systemic Toxicity / Sensitization OffTarget->Toxicity Protein Alkylation

Fig 1. Mechanistic pathway of covalent adduct formation and potential off-target toxicity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated acrylamides, particularly when solvated. The following matrix outlines the required protective barriers and the scientific rationale behind them.

PPE CategorySpecificationReplacement FrequencyCausality / Scientific Justification
Gloves (Inner) Nitrile, min 0.11 mm thicknessEvery 2 hoursProtects against incidental dry powder contact. Latex is highly permeable to organic solvents and must be avoided[3].
Gloves (Outer) Nitrile, min 0.14 mm thicknessImmediately upon splashPrevents solvent permeation. Solvents like DMSO act as carriers, rapidly transporting the covalent inhibitor through the skin.
Eye Protection Chemical splash gogglesN/APrevents mucosal absorption of aerosolized powders or liquid splashes[4].
Body Protection Tyvek sleeves + Flame-resistant Lab CoatDaily or upon contaminationNon-woven textiles (Tyvek) block the permeation of micro-fine dry particles that can settle on forearms[3].
Engineering Chemical Fume Hood (80-100 fpm)N/AAcrylamide powders are highly susceptible to static aerosolization. Open handling must be restricted to exhausted enclosures[5].

Operational Workflow: Weighing and Solvation

The highest risk of exposure occurs during the transition from a dry powder to a solvated state. Acrylamide powders can easily aerosolize due to static electricity, directly exposing the highly vascularized respiratory tract to the alkylating agent.

Protocol 1: The "Tare-and-Seal" Weighing Method To maintain a self-validating, closed-system environment, follow this procedure if your microbalance is not located inside a certified fume hood:

  • Workspace Preparation: Line the working surface of a chemical fume hood with disposable, absorbent bench pads. Ensure the sash is pulled down to the lowest workable height[3].

  • Static Mitigation: Use an anti-static ionizer gun on both the compound vial and the receiving vessel to neutralize static charges that cause powder aerosolization.

  • Tare Phase: Place a clean, empty vial inside a secondary shatter-resistant container. Tare the vial on your external microbalance.

  • Transfer Phase: Return the vial to the fume hood. Using a disposable anti-static spatula, transfer the estimated mass of 3-(3-bromophenyl)-N-(2,4-difluorophenyl)acrylamide into the vial.

  • Seal Phase: Seal the vial tightly with a PTFE-lined cap before removing it from the hood.

  • Verification: Move the sealed vial back to the balance to verify the mass. If adjustments are needed, return the sealed vial to the hood before reopening. Never open the vial outside the fume hood.

Protocol 2: Solvation in DMSO TCIs are typically solvated in anhydrous DMSO for biological assays.

  • The Hazard: DMSO rapidly penetrates the skin and will carry the dissolved covalent inhibitor directly into your bloodstream.

  • The Procedure: Return the sealed, weighed vial to the fume hood. Inject the required volume of DMSO directly through a septum cap using a syringe, or carefully open the vial to pipette the solvent. Vortex gently until fully dissolved.

OperationalWorkflow Prep 1. Preparation Fume Hood & PPE Weigh 2. Closed-System Weighing Prep->Weigh Solvate 3. Solvation (e.g., DMSO) Weigh->Solvate Assay 4. Experimental Execution Solvate->Assay Quench 5. Chemical Quenching (GSH) Assay->Quench Dispose 6. Hazardous Waste Disposal Quench->Dispose

Fig 2. Step-by-step operational workflow for the safe handling and disposal of reactive acrylamides.

Emergency Spill Response and Chemical Quenching

Because this molecule is an irreversible binder, standard dilution is not an acceptable disposal method. The electrophile must be chemically neutralized (quenched) to render it inert.

Protocol 3: In-Assay Quenching (Micro-scale) Before disposing of assay plates or reaction vessels containing unreacted inhibitor:

  • Add a 10-fold molar excess of a thiol-containing scavenger, such as reduced glutathione (GSH) or dithiothreitol (DTT), to the solution.

  • Incubate at room temperature for 30 minutes. The excess thiols will rapidly attack the acrylamide warhead via Michael addition, completely consuming the reactive electrophile[6].

Protocol 4: Spill Decontamination (Macro-scale) If a spill occurs inside the fume hood:

  • Dry Powder Spill: Do not sweep or brush, as this generates toxic dust. Gently cover the powder with paper towels dampened with water to suppress aerosolization, then wipe clean[5].

  • Liquid Spill: For solvated spills, treat the contaminated surface with a 1.6% potassium persulfate solution, followed immediately by a 1.6% sodium metabisulfite solution. Let it stand for 30 minutes. This radical initiation system forces the acrylamide monomers to polymerize into a non-toxic, inert plastic[7]. Wash the area with copious amounts of water.

  • Waste Segregation: Place all contaminated bench pads, pipette tips, and gloves into a dedicated, shatter-resistant secondary container explicitly labeled as "Hazardous Chemical Waste - Reactive Acrylamide"[4].

References

  • Acrylamide - University of Michigan-Dearborn. University of Michigan-Dearborn. URL:[Link]

  • Acrylamide/Bis-Acrylamide Mixture MSDS# 91622. ResearchGate. URL:[Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Acrylamide. LSU Health Sciences Center. URL:[Link]

  • Acrylamide Standard Operating Procedure Template. University of New Mexico. URL:[Link]

  • Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm (RSC Publishing). URL:[Link]

  • Advanced approaches of developing targeted covalent drugs. National Institutes of Health (PMC). URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.